Cefazolin-13C2,15N
Description
Properties
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Cefazolin-13C2,15N for Researchers in Drug Development
An in-depth overview of Cefazolin-13C2,15N, its application as an internal standard in mass spectrometry-based research, and detailed protocols for its use.
Introduction to this compound
This compound is a stable isotope-labeled form of Cefazolin, a first-generation cephalosporin antibiotic.[1][2] In this isotopologue, two carbon atoms and one nitrogen atom in the Cefazolin molecule are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling results in a molecule that is chemically identical to Cefazolin but has a higher molecular weight.[3][4] This key difference allows it to be distinguished from the unlabeled (or "light") Cefazolin in a mass spectrometer.
The primary and critical application of this compound in research and drug development is as an internal standard (IS) for the accurate quantification of Cefazolin in complex biological matrices such as plasma, adipose tissue, synovium, and bone marrow.[5][6][7] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, leading to highly accurate and precise results.[1][8]
Physicochemical Properties and Data
Quantitative data for this compound is crucial for its effective use as an internal standard. The following tables summarize key physicochemical properties and data from relevant studies.
| Property | Value | Reference |
| Molecular Formula | C₁₂¹³C₂H₁₄N₇¹⁵NO₄S₃ | [9][10] |
| Molecular Weight | 479.47 g/mol | [2] |
| Purity | >95% (HPLC) | [2][4] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [2] |
| Analytical Method Performance | Value | Reference |
| Calibration Range (Adipose Tissue Homogenate) | 0.05 - 50 µg/mL | [4] |
| Calibration Range (Adipose Tissue) | 0.15 - 150 µg/g | [4] |
| Extraction Recovery | 94% - 113% | [6][11] |
| Matrix Effect | 98% - 120% (little to no effect) | [6][11] |
| Precision (CV) | <4.5% | [4] |
| Accuracy | 93.1% - 100.4% | [4] |
Mechanism of Action of Cefazolin: A Visualized Pathway
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[7][12] This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[3]
Experimental Protocols: Quantification of Cefazolin using this compound
The following is a generalized protocol for the quantification of Cefazolin in biological samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Cefazolin standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate
-
Biological matrix (e.g., plasma, tissue homogenate)
Sample Preparation
-
Spiking with Internal Standard: To a known volume or weight of the biological sample, add a precise amount of this compound solution at a fixed concentration.[1]
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically 3-4 volumes), to the sample to precipitate proteins.[13]
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard.[13]
-
Dilution (if necessary): Dilute the supernatant with a suitable solvent (e.g., a mixture of mobile phases) to bring the analyte concentration within the calibration curve range.[14]
LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase column, such as a Synergi Fusion-RP, is commonly used.[4][13]
-
Mobile Phase:
-
Gradient Elution: A gradient elution program is typically employed to separate Cefazolin from other matrix components.
-
Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode is used for detection.[4][13]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Cefazolin and this compound to ensure selectivity and sensitivity.
Data Analysis
-
Peak Integration: Integrate the peak areas of both the Cefazolin and this compound MRM transitions.
-
Ratio Calculation: Calculate the ratio of the peak area of Cefazolin to the peak area of this compound.
-
Quantification: Determine the concentration of Cefazolin in the sample by comparing the calculated ratio to a calibration curve prepared with known concentrations of Cefazolin and the fixed concentration of the internal standard.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a quantitative bioanalytical study using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Cefazolin. Its use as an internal standard in mass spectrometry-based assays ensures the high accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other applications in pharmaceutical research. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the laboratory.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 3. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. riddlestwist.com [riddlestwist.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Cefazolin - Wikipedia [en.wikipedia.org]
- 13. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Purification of ¹³C and ¹⁵N Labeled Cefazolin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cefazolin labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes. This document details a proposed synthetic pathway, purification protocols, and methods for data analysis, tailored for professionals in pharmaceutical research and development.
Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1] Isotopic labeling of pharmaceuticals like Cefazolin with stable isotopes such as ¹³C and ¹⁵N is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies.[2] These labeled compounds serve as internal standards for quantitative analysis by mass spectrometry, enabling accurate determination of drug concentrations in biological matrices.[3] This guide focuses on the synthesis of Cefazolin labeled with two ¹³C atoms and one ¹⁵N atom (Cefazolin-¹³C₂,¹⁵N), a commercially available standard, and provides a detailed methodology for its preparation and purification.[4][5]
The labeled Cefazolin described herein, (6R,7R)-7-(2-(1H-tetrazol-1-yl-1-¹⁵N)acetamido-¹³C₂)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, features isotopic substitution in the acetamido side chain.[1] Specifically, the two carbon atoms of the acetyl group are ¹³C, and one nitrogen atom in the tetrazole ring is ¹⁵N.
Proposed Synthesis of ¹³C and ¹⁵N Labeled Cefazolin
The synthesis of labeled Cefazolin can be achieved through the acylation of 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA) with a labeled side chain, 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂. This approach requires the initial synthesis of the isotopically labeled acetic acid derivative.
Synthesis of Labeled 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂
A plausible synthetic route for this key labeled intermediate starts from commercially available labeled precursors: Glycine-¹³C₂,¹⁵N and Sodium azide-¹⁵N.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with Glycine-¹³C₂,¹⁵N, triethyl orthoformate, and a suitable solvent such as glacial acetic acid.
-
Addition of Labeled Azide: Sodium azide-¹⁵N is added portion-wise to the stirred reaction mixture. The reaction is then heated to approximately 55-60°C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and acidified. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude labeled 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure labeled side chain.
Acylation of TDA with Labeled Side Chain
The final step in the synthesis of labeled Cefazolin involves the coupling of the labeled side chain with the Cefazolin core, TDA.
Experimental Protocol:
-
Activation of Labeled Acetic Acid: The synthesized 1-(1H-tetrazol-1-yl-¹⁵N)acetic acid-¹³C₂ is activated to form a more reactive species, such as an acid chloride or a mixed anhydride. For example, reaction with thionyl chloride or pivaloyl chloride in an inert solvent like dichloromethane can be employed.
-
Acylation Reaction: In a separate reaction vessel, 7-amino-3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-3-cephem-4-carboxylic acid (TDA) is dissolved in a suitable solvent system, which may include a mixture of water and an organic solvent, with the pH adjusted to be basic to deprotonate the amino group.
-
Coupling: The activated labeled side chain is added dropwise to the solution of TDA at a controlled temperature, typically between 0 and 10°C.
-
Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material (TDA) is consumed.
-
Isolation of Labeled Cefazolin: The reaction mixture is then acidified to precipitate the crude ¹³C and ¹⁵N labeled Cefazolin. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
Purification and Analysis
Purification of the synthesized labeled Cefazolin is crucial to ensure high purity for its use as an internal standard. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Purification by Preparative HPLC
Experimental Protocol:
-
Column: A preparative reversed-phase C18 column is used.
-
Mobile Phase: A gradient elution system is typically employed, consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Sample Preparation: The crude labeled Cefazolin is dissolved in a minimal amount of a suitable solvent, filtered, and injected onto the HPLC column.
-
Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the main product peak are collected.
-
Desalting and Lyophilization: The collected fractions are pooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is desalted if necessary and then lyophilized to obtain the pure ¹³C and ¹⁵N labeled Cefazolin as a solid.
Analytical Characterization
The purity and identity of the final product are confirmed by various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): To verify the structure and the positions of the isotopic labels.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of ¹³C and ¹⁵N labeled Cefazolin, based on typical yields for analogous unlabeled syntheses.
| Parameter | Expected Value |
| Synthesis | |
| Yield of Labeled Side Chain | 60-70% |
| Yield of Acylation Reaction | 80-90% |
| Overall Synthetic Yield | 48-63% |
| Purification | |
| Purity after HPLC | >98% |
| Isotopic Enrichment | >99% for each labeled position |
| Final Product | |
| Appearance | White to off-white solid |
| Chemical Formula | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ |
| Molecular Weight | ~457.5 g/mol |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for ¹³C and ¹⁵N labeled Cefazolin.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of labeled Cefazolin.
References
A Technical Guide to Cefazolin-13C2,15N: Commercial Availability and Application as an Internal Standard
For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled internal standards is critical for accurate bioanalytical method development and validation. This guide provides an in-depth overview of the commercial suppliers and availability of Cefazolin-13C2,15N, a stable isotope-labeled internal standard for the antibiotic Cefazolin. Furthermore, it details a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Commercial Suppliers and Product Specifications
This compound is available from several commercial suppliers, catering to the needs of the research and development community. The table below summarizes the key quantitative data from various vendors to facilitate easy comparison.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Sizes |
| Cayman Chemical | This compound | 25319 | 2101505-58-0 | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ | ≥95% | Not specified | 1 mg |
| MedChemExpress | This compound | HY-W654098 | 2101505-58-0 | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ | Not specified | Not specified | Contact for details |
| Shimadzu | [13C2,15N]-Cefazolin | C6755 | 2101505-58-0 (unlabeled: 25953-19-9) | C₁₄H₁₄N₈O₄S₃ | ≥95% | 99% ¹³C, 98% ¹⁵N | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |
| LGC Standards | This compound Sodium Salt | TRC-C242500-IS | Not specified (unlabeled: 27164-46-1) | C₁₂[¹³C]₂H₁₃N₇[¹⁵N]NaO₄S₃ | >95% (HPLC) | Not specified | Contact for details |
| Sapphire North America | This compound | 25319 | 2101505-58-0 | Not specified | ≥95% | Not specified | 1 mg, Bulk/Custom |
| Alfa Chemistry | [13C2,15N]-Cefazolin | ACMA00064826 | Not specified (unlabeled: 25953-19-9) | C₁₄H₁₄N₈O₄S₃ | ≥95% | 99% ¹³C, 98% ¹⁵N | Contact for details |
Experimental Protocol: Quantification of Cefazolin in Human Plasma using LC-MS/MS
The following protocol outlines a detailed methodology for the quantification of Cefazolin in human plasma utilizing this compound as an internal standard (IS). This method is based on established procedures described in the scientific literature.[1][2][3][4]
Materials and Reagents
-
Cefazolin (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Preparation of Stock and Working Solutions
-
Cefazolin Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefazolin in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.
-
Cefazolin Working Solutions: Prepare a series of working solutions by serially diluting the Cefazolin stock solution with 1:1 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration appropriate for spiking into plasma samples.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution.
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.
-
Vortex the mixture for 15 seconds and then shake for 5 minutes.
-
Centrifuge the samples at 15,700 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For some applications, an additional clean-up step using a lipid removal plate (e.g., Captiva EMR-Lipid) may be employed to reduce matrix effects.[2]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a Synergi Fusion-RP column.
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure good separation of Cefazolin from endogenous plasma components.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Cefazolin and this compound. Specific transitions will need to be optimized on the instrument being used.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Cefazolin to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model (e.g., 1/x²) for the calibration curve.
-
Determine the concentration of Cefazolin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in the procurement and analytical application of this compound.
Caption: Procurement and Quality Control Workflow for this compound.
Caption: Analytical Workflow for Cefazolin Quantification in Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Enrichment and Purity of Cefazolin-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies used to determine the isotopic enrichment and chemical purity of Cefazolin-13C2,15N, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines the key experimental protocols, data presentation, and visualizations to support research and drug development activities.
Introduction
This compound is a stable isotope-labeled analog of Cefazolin, a first-generation cephalosporin antibiotic. It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate quantification of Cefazolin in biological matrices. The precision and accuracy of these bioanalytical methods are fundamentally dependent on the well-characterized isotopic enrichment and purity of the internal standard. This guide details the analytical techniques employed to ensure the quality of this compound.
Isotopic Enrichment and Purity Data
The isotopic enrichment and purity of this compound are determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The chemical purity is typically assessed by high-performance liquid chromatography (HPLC). The following tables summarize the typical quantitative data for this compound. Exact values are lot-specific and are provided in the Certificate of Analysis (CoA) from the manufacturer.[1][2]
Table 1: Isotopic Enrichment of this compound
| Parameter | Specification |
| ¹³C Isotopic Enrichment | ≥ 99% |
| ¹⁵N Isotopic Enrichment | ≥ 99% |
Table 2: Chemical and Isotopic Purity of this compound
| Parameter | Method | Specification |
| Chemical Purity | HPLC-UV | ≥ 95%[1][2] |
| Isotopic Purity (M+3) | HRMS | ≥ 98% |
| Unlabeled Cefazolin (M) | HRMS | ≤ 0.5% |
Experimental Protocols
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the isotopic enrichment of this compound. The high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, allow for the differentiation of isotopologues and the accurate measurement of their relative abundances.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile/water with 0.1% formic acid, to a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer capable of resolution > 60,000 FWHM is used. The instrument is calibrated according to the manufacturer's recommendations to ensure high mass accuracy.
-
Infusion and Data Acquisition: The sample solution is directly infused into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate. Mass spectra are acquired in the positive ion mode over a relevant m/z range that includes the molecular ions of unlabeled Cefazolin and this compound.
-
Data Analysis:
-
The mass spectrum of the labeled Cefazolin will show a distribution of isotopologue peaks.
-
The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologues with the theoretical isotopic distribution for a given enrichment level.
-
Corrections are made for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ³³S, ³⁴S) in the unlabeled portion of the molecule.
-
Workflow for Isotopic Enrichment Analysis by HRMS:
Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is determined by HPLC with ultraviolet (UV) detection. This method separates the main compound from any process-related impurities or degradation products.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Cefazolin exhibits strong absorbance (e.g., 270 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Logical Flow for HPLC Purity Assessment:
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for assessing its purity. Both ¹H NMR and ¹³C NMR are utilized.
Methodology:
-
Sample Preparation: A sufficient amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the signals are compared to the expected values for the Cefazolin structure. The presence of impurity signals can be detected and quantified relative to a certified reference standard.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. The presence of two enriched ¹³C signals with significantly higher intensity confirms the location of the labels. The chemical shifts of all carbon atoms should be consistent with the Cefazolin structure.
-
-
Data Analysis: The spectra are processed and analyzed to confirm the structural integrity and to identify and quantify any impurities. The purity can be determined by quantitative NMR (qNMR) by comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard with a certified purity.
Signaling Pathway for Structural Confirmation:
Conclusion
The rigorous analytical characterization of this compound is paramount for its reliable use as an internal standard in quantitative bioanalytical methods. The combination of high-resolution mass spectrometry, HPLC, and NMR spectroscopy provides a comprehensive assessment of its isotopic enrichment, chemical purity, and structural integrity. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals to ensure the quality and performance of their analytical assays.
References
Cefazolin-13C2,15N CAS number and material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Cefazolin-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of the first-generation cephalosporin antibiotic, Cefazolin. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its application in bioanalytical methods.
Core Data Presentation
This compound is distinguished by the incorporation of two Carbon-13 atoms and one Nitrogen-15 atom, rendering it an ideal internal standard for mass spectrometry-based quantification of Cefazolin.
| Property | Value |
| CAS Number | 2101505-58-0 |
| Molecular Formula | C₁₂[¹³C]₂H₁₄N₇[¹⁵N]O₄S₃ |
| Molecular Weight | 457.5 g/mol |
| Isotopic Enrichment | Minimum 99% for ¹³C and 98% for ¹⁵N |
| Purity | ≥95% |
| Appearance | A solid; white to off-white crystalline powder |
| Solubility | Soluble in DMF (Dimethylformamide) |
| Storage Conditions | Store at -20°C in an airtight and dry environment. For stock solutions, it is recommended to store at -80°C for up to 6 months. |
Material Safety Data Sheet (MSDS) Summary
A comprehensive review of available Safety Data Sheets (SDS) indicates that this compound, similar to its unlabeled counterpart, requires careful handling in a laboratory setting.
| Hazard Identification & First Aid | Handling & Storage | Physical & Chemical Properties | Stability & Reactivity |
| Potential Hazards: May cause skin, eye, and respiratory tract irritation. May cause allergic reactions upon inhalation or skin contact.[1][2][3][4] | Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid generating dust.[3][4] | Appearance: White to off-white crystalline powder.[3] | Stability: Stable under recommended storage conditions.[1] |
| First Aid Measures: | Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[3] Keep container tightly closed. | pH: 4.5-6.0 (for Cefazolin Sodium solution).[3] | Incompatible Materials: Strong oxidizing agents.[3] |
| Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3][4] | Melting Point: 198-200 °C (decomposes).[3] | Hazardous Decomposition Products: May produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides upon decomposition.[1] | |
| Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[3][4] | Solubility: Soluble in water.[3] | ||
| Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4] | |||
| Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4] |
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Cefazolin in biological matrices.
Protocol: Quantification of Cefazolin in Human Plasma using LC-MS/MS
This protocol is a synthesized example based on methodologies described in the scientific literature.
1. Preparation of Stock and Working Solutions:
-
Cefazolin Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefazolin in a suitable solvent (e.g., water or a mix of water and acetonitrile).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Working Solutions: Prepare a series of Cefazolin working solutions by serial dilution of the stock solution to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown sample), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Cefazolin from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cefazolin: Monitor the transition from the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Cefazolin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Cefazolin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action of Cefazolin
Cefazolin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. The disruption of this process leads to a weakened cell wall and subsequent cell lysis.
Caption: Cefazolin inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.
Experimental Workflow for Cefazolin Quantification
The use of this compound as an internal standard is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. The following diagram illustrates a typical workflow.
Caption: Workflow for quantifying Cefazolin using a stable isotope-labeled internal standard.
References
An In-depth Technical Guide to the Applications of Stable Isotope Labeling in Cefazolin Studies
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling (SIL) is a powerful technique that offers high precision and accuracy in the quantitative analysis of drugs and their metabolites. In the study of the first-generation cephalosporin antibiotic, Cefazolin, SIL has primarily been employed to enhance the reliability of analytical methodologies. This technical guide provides a comprehensive overview of the current applications of stable isotope labeling in Cefazolin research, with a focus on quantitative analysis, alongside contextual data on protein binding and pharmacokinetics.
Quantitative Analysis of Cefazolin Using Stable Isotope Labeled Internal Standards
The most prominent application of stable isotope labeling in Cefazolin studies is the use of labeled Cefazolin, such as ¹³C₂,¹⁵N-Cefazolin, as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] This approach significantly improves the accuracy and precision of quantification in complex biological matrices by compensating for variations in sample preparation, injection volume, and matrix effects.[1][4]
A key challenge in using ¹³C₂,¹⁵N-Cefazolin as an IS is the potential for "cross-signal contribution," where the unlabeled Cefazolin contributes to the signal of the labeled standard.[1] This can occur due to the natural abundance of stable isotopes (e.g., ¹³C, ³⁴S) in the unlabeled Cefazolin molecule.[1] Researchers have addressed this by either using a sufficiently high concentration of the labeled IS or by opting for a structural analog as the internal standard.[1]
The following table summarizes the mass spectrometry parameters used in a validated LC-MS/MS method for the quantification of Cefazolin using a stable isotope-labeled internal standard.
| Analyte/Internal Standard | Monitored Mass Transitions (m/z) | Source Temperature (°C) | Ion Spray Voltage (kV) |
| Cefazolin | 454.92 > 323.00 and 454.92 > 155.90 | 450 | 5 |
| ¹³C₂,¹⁵N-Cefazolin (as IS) | Not specified, Cloxacillin used instead | 450 | 5 |
| Cloxacillin (as IS) | 436.77 > 278.00 and 436.77 > 160.00 | 450 | 5 |
| Data from a study that ultimately used cloxacillin as an internal standard due to observed cross-signal contribution between cefazolin and ¹³C₂,¹⁵N-cefazolin.[1] |
Experimental Protocols
This protocol describes a validated method for determining Cefazolin concentrations in human adipose tissue, highlighting the use of a stable isotope-labeled internal standard.[1]
a. Reagents and Materials:
-
Cefazolin and Cloxacillin (as internal standard)
-
¹³C₂,¹⁵N-Cefazolin (for initial method development)[1]
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Ammonium formate[1]
-
Captiva EMR-Lipid plates for sample cleanup
b. Sample Preparation:
-
Homogenize adipose tissue samples.
-
Perform protein precipitation.
-
Utilize Captiva EMR-Lipid plates for further sample cleanup.
c. Chromatographic Conditions:
-
Column: Synergi Fusion-RP column
-
Mobile Phase: A gradient of 5 mM ammonium formate and 0.1% formic acid in water, and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
d. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode
-
Detection: Multiple reaction monitoring (MRM)
-
Source Parameters:
-
Source Temperature: 450°C
-
Ion Spray Voltage: 5 kV
-
Collision Gas (Nitrogen): Medium
-
Ion Source Gas 1 and 2 (Zero Air): 60 psi
-
Curtain Gas (Nitrogen): 30 psi
-
-
Monitored Transitions:
-
Cefazolin: 454.92 > 323.00 and 454.92 > 155.90
-
Cloxacillin (IS): 436.77 > 278.00 and 436.77 > 160.00
-
e. Validation:
-
The method was validated according to FDA and EMA guidelines.
-
Calibration Range: 0.05 – 50 μg/mL in adipose tissue homogenate (equivalent to 0.15 – 150 μg/g in adipose tissue).
-
Precision (CV): <4.5%
-
Accuracy: 93.1 – 100.4%
Mandatory Visualizations
Caption: Workflow for Cefazolin Quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Caption: Conceptual diagram illustrating the saturable protein binding of Cefazolin.
Cefazolin Protein Binding
While not directly employing stable isotope labeling, understanding the protein binding characteristics of Cefazolin is crucial for interpreting pharmacokinetic and pharmacodynamic data. Cefazolin exhibits saturable protein binding, meaning the percentage of unbound (active) drug increases as the total drug concentration rises.[5][6]
| Species | Cefazolin Concentration (mg/L) | Protein Binding (%) |
| Human (in vivo) | 2.7 (trough) | 85 |
| 200.3 (peak) | 52 | |
| Human (in vivo) | 8.5 | 91 (9% unbound) |
| 140 | 49 (51% unbound) | |
| Human (in vitro) | up to 100 | 92 |
| 200 | 85 | |
| 150 | 70 | |
| Guinea Pig | 5 | 86 |
| 173 | 79 | |
| Rabbit | up to 100 | 95 |
| 200 | 89 | |
| 400 | 69 | |
| Rat | 25 | 85 |
| 100 | 75 | |
| Data compiled from multiple in vivo and in vitro studies.[5][6] |
Pharmacokinetics of Cefazolin
Pharmacokinetic studies of Cefazolin are essential for optimizing dosing regimens. While the provided search results did not detail studies using stable isotopes to determine Cefazolin's pharmacokinetic profile, they offer valuable data from conventional studies.
| Parameter | Median Value (Interquartile Range) |
| CSF Cmax (mg/L) | 2.97 (1.76-8.56) |
| CSF Cmin (mg/L) | 1.59 (0.77-2.17) |
| CSF to Serum AUC Ratio (%) | 6.7 (3.7-10.6) |
| Data from a study in neurologically injured adults receiving 2000 mg intravenously every 8 hours.[7] |
Cefazolin Metabolism and Degradation
The current body of literature available through the searches does not indicate the use of stable isotope labeling to elucidate the metabolic or degradation pathways of Cefazolin. Studies on Cefazolin degradation have identified several products under various stress conditions (acidic, basic, oxidative, and photolytic), but these investigations have not employed isotopic tracers to map the transformation processes.[8][9][10]
Future Directions and Conclusion
The application of stable isotope labeling in Cefazolin research has been pivotal in advancing the accuracy and reliability of its quantification in biological matrices. The use of ¹³C₂,¹⁵N-Cefazolin as an internal standard in LC-MS/MS methods is a prime example of this. However, there remains a significant opportunity to expand the use of SIL in Cefazolin studies.
Future research could leverage stable isotope-labeled Cefazolin to:
-
Elucidate its metabolic pathways and identify previously unknown metabolites.
-
Conduct more precise pharmacokinetic studies, including absolute bioavailability and drug-drug interaction studies.
-
Trace the fate of Cefazolin and its degradation products in various environments.
References
- 1. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein binding of cefazolin is saturable in vivo both between and within patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein binding of cefazolin is saturable in vivo both between and within patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Evaluation of Cefazolin in the Cerebrospinal Fluid of Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cefazolin-13C2,15N in Anti-Inflammatory Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, has long been a staple in clinical practice for its potent bactericidal activity.[1][2] Beyond its established antimicrobial properties, a growing body of evidence highlights its significant anti-inflammatory potential, opening new avenues for its therapeutic application.[3][4][5][6][7] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Cefazolin and the critical role of its stable isotope-labeled counterpart, Cefazolin-13C2,15N, in facilitating precise and reliable research in this field.
Stable isotopes, such as those in this compound, are non-radioactive and invaluable tools in clinical pharmacology and drug development.[8][9][10][11][12] They serve as ideal internal standards in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS), enabling accurate quantification of the unlabeled drug in biological matrices.[13][14][15] This precision is paramount for pharmacokinetic and pharmacodynamic studies that underpin our understanding of a drug's efficacy and mechanism of action. While this compound itself is not the therapeutic agent, its use is integral to the robust scientific investigation of Cefazolin's anti-inflammatory effects.[16][17]
This guide will delve into the molecular pathways modulated by Cefazolin, present key quantitative data from preclinical studies, and provide detailed experimental protocols to aid researchers in this promising area of study.
The Role of this compound in Research
This compound is a stable isotope-labeled version of Cefazolin, where two carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[16][17] This labeling results in a molecule with a slightly higher molecular weight than the parent compound, allowing it to be distinguished by mass spectrometry.
Its primary application is as an internal standard in quantitative bioanalytical methods.[13][14] When analyzing biological samples (e.g., plasma, tissue homogenates) to determine the concentration of Cefazolin, a known amount of this compound is added to each sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. However, they are detected as distinct entities by the mass spectrometer. By comparing the signal intensity of the unlabeled Cefazolin to that of the known concentration of this compound, researchers can accurately and precisely quantify the amount of Cefazolin in the original sample, correcting for any variability in the analytical process.[13]
Anti-Inflammatory Mechanisms of Cefazolin
Cefazolin exerts its anti-inflammatory effects primarily through the modulation of cytokine signaling pathways.[3][4][5] Research has demonstrated its ability to interfere with the signaling of several pro-inflammatory cytokines, particularly those that share the common gamma chain (γc) receptor subunit.[3][4][5][7]
Inhibition of Common Gamma Chain (γc) Cytokine Signaling
The common gamma chain is a crucial component of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4][5] These cytokines play pivotal roles in the proliferation and activation of various immune cells. Cefazolin has been shown to inhibit the signaling cascades initiated by these cytokines.[3][4][5]
-
JAK-STAT Pathway Inhibition : Upon cytokine binding, the γc receptor-associated Janus kinase 3 (JAK3) is activated through phosphorylation.[5] This initiates a downstream signaling cascade involving Signal Transducers and Activators of Transcription (STATs), leading to the expression of inflammatory genes. Cefazolin has been observed to suppress the phosphorylation of JAK3, thereby inhibiting this signaling pathway.[5][7]
Reduction of Pro-Inflammatory Cytokine Production
In vitro studies have demonstrated that Cefazolin can significantly reduce the production of key pro-inflammatory cytokines.[5][6] In peripheral blood mononuclear cells (PBMCs) and natural killer (NK) cells stimulated with IL-2 and IL-15, Cefazolin treatment led to a dose-dependent decrease in the secretion of:
Furthermore, in lipopolysaccharide (LPS)-stimulated microglial cells, Cefazolin was found to decrease the levels of IL-6 and IL-1β, suggesting a direct anti-inflammatory effect on neuroinflammation.[18][19]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the anti-inflammatory effects of Cefazolin.
Table 1: Effect of Cefazolin on Cytokine-Induced Cell Proliferation
| Cell Type | Cytokine Stimulant | Cefazolin Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| PBMC | IL-2 | 200 | Significant | [5] |
| PBMC | IL-15 | 200 | Significant | [5] |
| TF-1 cells | IL-4 | 200 | Significant | [5] |
Table 2: Effect of Cefazolin on Pro-Inflammatory Cytokine Production in PBMC
| Cytokine Stimulant | Target Cytokine | Cefazolin Concentration (µM) | Reduction in Cytokine Secretion (%) | Reference |
| IL-2 | TNF-α | 200 | ~30% | [6] |
| IL-15 | TNF-α | 200 | ~40% | [6] |
| IL-2 | IL-17 | 200 | ~50% | [6] |
| IL-15 | IL-17 | 200 | ~60% | [6] |
| IL-2 | IFN-γ | 200 | ~40% | [6] |
| IL-15 | IFN-γ | 200 | ~50% | [6] |
Table 3: Effect of Cefazolin on JAK3 Phosphorylation
| Cell Type | Cytokine Stimulant | Cefazolin Concentration (µM) | Observation | Reference |
| PBMC | IL-2 | 200-400 | Significant suppression | [5] |
| PBMC | IL-15 | 200-400 | Significant suppression | [5] |
| TF-1 cells | IL-4 | 200-400 | Significant suppression | [5] |
| NK-92 cells | IL-21 | 200-400 | Significant suppression | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the anti-inflammatory research of Cefazolin.
Protocol 1: In Vitro Cytokine-Induced Cell Proliferation Assay
Objective: To assess the effect of Cefazolin on the proliferation of immune cells in response to cytokine stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or TF-1 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human IL-2, IL-4, or IL-15
-
Cefazolin sodium salt
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
96-well cell culture plates
Methodology:
-
Seed PBMCs or TF-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of Cefazolin in culture medium.
-
Add the Cefazolin dilutions to the respective wells. Include a vehicle control (medium only).
-
Add the respective cytokine stimulant (e.g., IL-2 at 10 ng/mL, IL-15 at 10 ng/mL, or IL-4 at 20 ng/mL) to all wells except the negative control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the cytokine-stimulated control.
Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA
Objective: To measure the effect of Cefazolin on the production of pro-inflammatory cytokines by stimulated immune cells.
Materials:
-
PBMCs or NK cells
-
Culture medium and supplements as in Protocol 1
-
Recombinant human IL-2 or IL-15
-
Cefazolin sodium salt
-
ELISA kits for human TNF-α, IFN-γ, and IL-17
-
96-well cell culture plates
Methodology:
-
Seed PBMCs or NK cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with various concentrations of Cefazolin and stimulate with IL-2 (10 ng/mL) or IL-15 (10 ng/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Perform the ELISA for TNF-α, IFN-γ, and IL-17 on the collected supernatants according to the manufacturer's protocols.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot Analysis of JAK3 Phosphorylation
Objective: To determine the effect of Cefazolin on the phosphorylation of JAK3 in response to cytokine stimulation.
Materials:
-
PBMCs, TF-1, or NK-92 cells
-
Culture medium and supplements as in Protocol 1
-
Recombinant human IL-2, IL-4, IL-15, or IL-21
-
Cefazolin sodium salt
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JAK3 (Tyr980/981), anti-total JAK3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Methodology:
-
Culture the cells to the desired density and serum-starve for 4-6 hours.
-
Pre-treat the cells with Cefazolin at the desired concentrations for 1 hour.
-
Stimulate the cells with the respective cytokine (e.g., IL-2 at 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize the phospho-JAK3 signal to total JAK3 and β-actin.
Visualizations
Signaling Pathway Diagram
Caption: Cefazolin inhibits the JAK3-STAT signaling pathway.
Experimental Workflow Diagram
References
- 1. Cefazolin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. The anti-inflammatory potential of cefazolin as common gamma chain cytokine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory potential of cefazolin as common gamma chain cytokine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Applications of stable isotopes in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Perioperative use of cefazolin ameliorates postoperative cognitive dysfunction but induces gut inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perioperative use of cefazolin ameliorates postoperative cognitive dysfunction but induces gut inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Framework for Investigating Post-operative Cognitive Dysfunction with Cefazolin-13C2,15N
Abstract
Post-operative cognitive dysfunction (POCD) is a significant clinical concern, particularly in elderly patients, characterized by a decline in cognitive function following surgery. The underlying pathophysiology is thought to be multifactorial, with neuroinflammation playing a central role.[1][2] Surgical trauma can trigger a systemic inflammatory response, leading to disruption of the blood-brain barrier (BBB) and subsequent neuroinflammation.[3][4] Cefazolin, a first-generation cephalosporin, is a widely used antibiotic for surgical prophylaxis.[5] Emerging evidence suggests that Cefazolin possesses anti-inflammatory properties and may attenuate POCD.[6][7] This technical guide outlines a novel, preclinical research framework to investigate the pharmacokinetic profile and neuroinflammatory effects of Cefazolin in a mouse model of POCD using the stable isotope-labeled compound, Cefazolin-13C2,15N. The use of this tracer allows for precise quantification of drug distribution into brain tissue and correlation with cognitive outcomes and neuroinflammatory markers.
Introduction: The Challenge of POCD
Post-operative cognitive dysfunction (POCD) is a common complication following major surgery, with an incidence of 23% in patients aged 60-69 and 29% in those over 70 in the first week post-surgery.[1] It manifests as a decline in cognitive domains such as memory and executive function, which can persist for months and is associated with increased morbidity and mortality.[2][8]
The leading hypothesis for the pathogenesis of POCD involves a surgery-induced peripheral inflammatory response that compromises the integrity of the blood-brain barrier (BBB).[3][9] This breach allows peripheral inflammatory mediators and immune cells to enter the central nervous system (CNS), activating resident immune cells like microglia.[9][10] This cascade results in a state of neuroinflammation, particularly in vulnerable regions like the hippocampus, which is critical for memory and learning.[4][11]
Cefazolin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[5][12] Beyond its antimicrobial properties, recent studies suggest Cefazolin has anti-inflammatory effects.[13] This dual activity makes it a compelling subject for POCD research. This guide proposes a rigorous methodology to explore the neuroprotective potential of Cefazolin by leveraging this compound, a stable isotope-labeled version of the drug. Stable isotope labeling is a powerful technique used in pharmacokinetic studies to trace and quantify a drug and its metabolites with high precision using mass spectrometry, without the safety concerns of radiolabeling.[14][15][16]
Proposed Signaling Pathways and Mechanisms
The central hypothesis is that perioperative Cefazolin administration mitigates POCD by reducing surgery-induced neuroinflammation. We propose two interconnected pathways for investigation:
-
Direct Neuroinflammation Pathway: Surgical trauma triggers the release of systemic pro-inflammatory cytokines (e.g., TNF-α, IL-6). These cytokines can increase the permeability of the BBB. Cefazolin may exert a direct anti-inflammatory effect, reducing cytokine release and preserving BBB integrity, thereby limiting microglial activation in the hippocampus.[4]
-
Gut-Brain Axis Pathway: Surgery and antibiotic administration can alter the gut microbiota, a condition known as dysbiosis.[9] Gut dysbiosis has been linked to increased intestinal permeability and systemic inflammation, which can influence brain function and contribute to neuroinflammation.[17][18] Cefazolin's impact on the gut microbiome could be a critical, albeit complex, factor in its overall effect on POCD.
The following diagram illustrates the proposed neuroinflammatory cascade in POCD and the potential points of intervention for Cefazolin.
References
- 1. [Pathophysiology of post-operative cognitive dysfunction: current hypotheses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postoperative cognitive dysfunction - Wikipedia [en.wikipedia.org]
- 3. The Role of Neuroinflammation in Postoperative Cognitive Dysfunction: Moving From Hypothesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolving postoperative neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefazolin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pathogenesis and treatment of post-operative cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. anesthesiaservicesca.com [anesthesiaservicesca.com]
- 11. The Crosstalk between the Blood–Brain Barrier Dysfunction and Neuroinflammation after General Anaesthesia [mdpi.com]
- 12. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Rapid detection of antibiotic resistance based on mass spectrometry and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Gut-Brain Axis and the Microbiome in Anxiety Disorders, Post-Traumatic Stress Disorder and Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.monash.edu [research.monash.edu]
Methodological & Application
Application Note: High-Throughput Analysis of Cefazolin in Human Plasma Using Cefazolin-13C2,15N as an Internal Standard by LC-MS/MS
An Application Note and Protocol on the utilization of Cefazolin-13C2,15N as an internal standard for the quantification of Cefazolin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.
1. Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely administered for the prophylaxis of surgical site infections and the treatment of various bacterial infections. Accurate and reliable measurement of Cefazolin concentrations in biological matrices such as human plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of Cefazolin in human plasma. The methodology employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for variability in sample preparation and matrix effects.
2. Experimental Protocols
2.1. Materials and Reagents
-
Cefazolin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
2.2. Instrumentation
-
Liquid Chromatograph: A system capable of delivering reproducible gradients at high pressures, such as a Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 5500 or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A high-efficiency reversed-phase column, for instance, a Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm column.
2.3. Preparation of Standard Solutions
-
Cefazolin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefazolin reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of Cefazolin working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to prepare calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in the same diluent.
2.4. Sample Preparation
A protein precipitation method is utilized for the extraction of Cefazolin from human plasma.
Caption: Protein precipitation workflow for sample preparation.
2.5. LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | Analyte |
| Cefazolin | |
| This compound |
DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
3. Data Presentation and Analysis
The quantification of Cefazolin is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated by plotting these peak area ratios against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is applied to determine the concentration of Cefazolin in unknown samples.
Caption: Workflow for quantitative data analysis.
3.1. Method Validation Summary
The bioanalytical method was validated in accordance with regulatory guidelines. A summary of the validation parameters is provided in the table below.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Calibration Curve Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ± 15% of the nominal concentration (± 20% for LLOQ) |
| Precision (Intra- and Inter-day) | ≤ 15% Relative Standard Deviation (RSD) (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimal and adequately compensated by the internal standard |
| Stability | Cefazolin was found to be stable under various storage and handling conditions |
This application note describes a highly sensitive, specific, and efficient LC-MS/MS method for the quantification of Cefazolin in human plasma. The incorporation of a stable isotope-labeled internal standard, this compound, is critical for achieving reliable and accurate results. The straightforward protein precipitation sample preparation and the short chromatographic run time make this method well-suited for high-throughput analysis in clinical and research environments.
Application Note: Quantitative Analysis of Cefazolin in Human Plasma by Stable Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Cefazolin in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol employs ¹³C₂,¹⁵N-Cefazolin as the internal standard to ensure high accuracy and precision. A simple protein precipitation step is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Cefazolin concentrations.
Introduction
Cefazolin is a first-generation cephalosporin antibiotic frequently used for surgical prophylaxis to prevent postoperative infections. Accurate quantification of Cefazolin in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope dilution coupled with LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and ability to correct for matrix effects and variability in sample processing. This document provides a detailed protocol for the determination of Cefazolin in human plasma, validated in accordance with regulatory guidelines.
Experimental Workflow
Caption: Experimental workflow for Cefazolin quantification.
Experimental Protocols
Materials and Reagents
-
Cefazolin sodium salt (analytical standard)
-
¹³C₂,¹⁵N-Cefazolin (stable isotope-labeled internal standard)[1][2]
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99.0% purity)
-
Ammonium formate (≥99.0% purity)
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., Phenomenex Luna C18(2), 50 mm × 2 mm, 5 µm)
Preparation of Stock and Working Solutions
-
Cefazolin Stock Solution (5 mg/mL): Accurately weigh and dissolve Cefazolin sodium salt in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₂,¹⁵N-Cefazolin in methanol.
-
Cefazolin Working Solutions: Prepare working solutions by serially diluting the Cefazolin stock solution with water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with acetonitrile to a final concentration of 3.0 mg/L.[2]
Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing ¹³C₂,¹⁵N-Cefazolin in acetonitrile) to each tube.[3]
-
Vortex mix the samples for 60 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For some methods, a further dilution with water may be performed before injection.[2]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Luna C18(2) (50 mm × 2 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 95:5:0.1 Acetonitrile:Water:Formic acid |
| Flow Rate | 300 µL/min |
| Injection Volume | 2 µL |
| Column Temperature | Ambient |
| Gradient | 0-90% B over 2 min, hold at 90% B for 1.5 min, return to 0% B |
| Total Run Time | 5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 450°C |
| Ion Spray Voltage | 5 kV |
| MRM Transitions | See Table 1 |
Table 1: Mass Spectrometry MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cefazolin | 454.92 | 323.00 |
| ¹³C₂,¹⁵N-Cefazolin | 457.92 | 326.00 |
Quantitative Data Summary
The method was validated following FDA bioanalytical guidelines. The results are summarized in the tables below.
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.25 - 300 µg/mL[4][5] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | ≤ 14.2 | ≤ 14.2 | 81.8 - 118.2 |
| Low QC | ~0.75 | ≤ 11.2 | ≤ 11.2 | 85.7 - 114.3 |
| Mid QC | ~150 | ≤ 11.2 | ≤ 11.2 | 85.7 - 114.3 |
| High QC | ~240 | ≤ 11.2 | ≤ 11.2 | 85.7 - 114.3 |
| Data compiled from representative studies.[4][5][6] |
Table 4: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | 94% - 113%[7] |
| Matrix Effect | Minimal (98% - 120%)[7] |
Conclusion
The described LC-MS/MS method using stable isotope dilution provides a reliable, sensitive, and accurate means for the quantification of Cefazolin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard ensures the robustness of the assay by compensating for potential variations in sample handling and instrument response.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Cefazolin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely administered for the prevention of surgical site infections.[1][2][3] Therapeutic drug monitoring (TDM) of Cefazolin is crucial to ensure optimal drug exposure, which helps in preventing the emergence of resistant bacteria and minimizing potential side effects.[4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cefazolin in human plasma. The use of a stable isotope-labeled internal standard, Cefazolin-¹³C₂,¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][5] The method employs a simple protein precipitation step for sample preparation, enabling a high-throughput workflow suitable for clinical research and pharmacokinetic studies.[1][2][6]
Analytical Principle
The method involves the extraction of Cefazolin and its stable isotope-labeled internal standard (IS), Cefazolin-¹³C₂,¹⁵N, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Cefazolin and the internal standard.[1][4][7]
Experimental
Materials and Reagents
-
Cefazolin sodium salt (purity ≥99%)
-
Ammonium formate (LC-MS grade, ≥99% purity)[7]
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[1][2][6]
-
Allow plasma samples (calibrators, quality controls, and unknown samples) to thaw to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution (Cefazolin-¹³C₂,¹⁵N at a suitable concentration, e.g., 1 µg/mL).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: A C18 analytical column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separation.[4][6]
-
Gradient Elution: A gradient elution is employed to ensure good chromatographic separation and peak shape.
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 5 |
| 0.5 - 3.0 | 5 → 95 |
| 3.0 - 3.5 | 95 |
| 3.5 - 4.0 | 95 → 5 |
| 4.0 - 5.5 | 5 |
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6][7]
-
Source Temperature: 150°C.[6]
-
Desolvation Temperature: 400°C.[6]
-
Capillary Voltage: 3.1 kV.[6]
The MRM transitions for Cefazolin and its internal standard are critical for selective and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cefazolin | 454.9 | 323.0 | 100 | Optimized |
| 454.9 | 155.9 | 100 | Optimized | |
| Cefazolin-¹³C₂,¹⁵N (IS) | 457.9 | 325.9 | 100 | Optimized |
| 457.9 | 156.1 | 100 | Optimized |
Note: Collision energies should be optimized for the specific instrument used.[6]
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA).[2][7] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Calibration Range | Dependent on application | 0.25 - 300 µg/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.25 µg/mL[1][2] |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 1.9% - 14.2%[2] |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 1.9% - 14.2%[2] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | ≤ 14.3%[2] |
| Matrix Effect | CV ≤ 15% | 98% - 120%[1][5] |
| Extraction Recovery | Consistent and reproducible | 94% - 113%[1][5] |
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of Cefazolin in human plasma. The use of a stable isotope-labeled internal standard effectively compensates for any variability during sample preparation and analysis, leading to high precision and accuracy.[1][5] The simple protein precipitation protocol allows for rapid sample processing, making it suitable for high-throughput analysis in a clinical setting. The chromatographic conditions provide good separation of Cefazolin from endogenous plasma components, and the MS/MS detection offers high selectivity and sensitivity.
Conclusion
The described LC-MS/MS method using Cefazolin-¹³C₂,¹⁵N as an internal standard is a reliable and robust tool for the quantitative analysis of Cefazolin in human plasma. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications requiring accurate and precise measurement of Cefazolin concentrations.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Cefazolin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cefazolin sodium salt and dissolve it in an appropriate volume of water to achieve a final concentration of 1 mg/mL (correct for purity and salt form).
-
Cefazolin Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Cefazolin-¹³C₂,¹⁵N and dissolve it in 1 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 1 µg/mL.
Protocol 2: Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Cefazolin working solutions to prepare a calibration curve with at least six non-zero concentration levels (e.g., 0.25, 0.5, 2.5, 10, 50, 200, 300 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.75, 75, and 250 µg/mL).
Visualizations
Caption: Experimental workflow for Cefazolin quantification.
Caption: MRM principle for Cefazolin and its internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 7. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cefazolin Analysis in Adipose Tissue
These application notes provide detailed protocols for the sample preparation of adipose tissue for the quantitative analysis of Cefazolin. The described methods are crucial for researchers, scientists, and drug development professionals working on pharmacokinetic and pharmacodynamic studies of this antibiotic, particularly in obese patient populations where adipose tissue concentrations are of significant interest.
Introduction
Cefazolin is a first-generation cephalosporin antibiotic commonly used for surgical prophylaxis. Due to its low lipophilicity, determining its concentration in adipose tissue is essential to ensure therapeutic levels are reached, especially in obese patients.[1] Accurate quantification of Cefazolin in this complex matrix requires robust and validated sample preparation techniques to remove interfering substances such as lipids and proteins. The following protocols detail effective methods for the extraction and cleanup of Cefazolin from adipose tissue prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for Cefazolin analysis in adipose tissue. This allows for a comparative assessment of different sample preparation and analytical approaches.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | UHPLC-MS/MS[1] | HPLC-UV[2] | LC-MS/MS[3][4] |
| Internal Standard | Stable-isotope labeled Cefazolin[1] | Not specified | Cloxacillin[3][4] |
| Calibration Range | 2 µg/g (LLOQ)[1] | 10 - 50 µg/mL (in fortified tissue)[2] | 0.15 - 150 µg/g in adipose tissue[3][4] |
| Lower Limit of Quantification (LLOQ) | 2 µg/g[1] | Not specified | 0.15 µg/g[3][4] |
| Accuracy | Not specified | Not specified | 93.1 - 100.4%[3][4] |
| Precision (CV%) | Not specified | Not specified | < 4.5%[3][4] |
| Recovery | Not specified | Not specified | High[3][4] |
| Matrix Effect | Not specified | Not specified | Not significant[3][4] |
Experimental Protocols
Protocol 1: Homogenization and Protein Precipitation
This protocol is a fundamental and widely used method for the extraction of Cefazolin from adipose tissue.
Materials:
-
Adipose tissue sample
-
Cooled extraction solution (e.g., 70% methanol and 30% 0.1M sodium acetate, pH 5.2)[2] or Acetonitrile (ACN)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
Vortex mixer
-
Precision scale
Procedure:
-
Accurately weigh the adipose tissue sample (e.g., approximately 1 g).[2]
-
Add the cooled extraction solution in a specific ratio to the tissue weight. A common ratio is 1:2 (w/v), for instance, 1 g of tissue to 2 mL of extraction solution.[2]
-
Homogenize the sample until a uniform consistency is achieved. This can be done for a set time, for example, 30 seconds.[2]
-
To precipitate proteins, vortex the homogenate vigorously.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins and tissue debris.
-
Carefully collect the supernatant, which contains the extracted Cefazolin.
-
The supernatant can be directly injected into the LC-MS/MS system or undergo further cleanup if necessary.
Protocol 2: Homogenization, Protein Precipitation, and Lipid Removal using a Specialized Sorbent
This protocol incorporates an additional cleanup step to remove lipids, which can cause significant matrix effects in LC-MS/MS analysis.
Materials:
-
Adipose tissue sample
-
Homogenization solution (e.g., water or buffer)
-
Protein precipitating solvent with internal standard (e.g., Acetonitrile with Cloxacillin)[3][4]
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Precision scale
Procedure:
-
Weigh the adipose tissue sample.
-
Homogenize the tissue in a suitable buffer or water to create a homogenate.
-
Perform protein precipitation by adding a precipitating solvent (e.g., acetonitrile containing the internal standard) to the homogenate. A typical ratio is 1 part homogenate to 3 parts solvent.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Load the resulting supernatant onto the lipid removal plate.
-
Follow the manufacturer's instructions for the lipid removal plate, which typically involves passing the supernatant through the sorbent.
-
Collect the eluate, which is the cleaned-up sample containing Cefazolin, ready for LC-MS/MS analysis.[3][4]
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for Cefazolin sample preparation from adipose tissue.
Caption: General workflow for Cefazolin sample preparation from adipose tissue.
The logical relationship between the key steps in the sample preparation process is crucial for obtaining reliable analytical results.
References
- 1. Quantification of cefazolin in serum and adipose tissue by ultra high performance liquid chromatography-Tandem mass spectrometry (UHPLC-MS/MS): application to a pilot study of obese women undergoing cesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefazolin Concentration in the Mediastinal Adipose Tissue of Patients Undergoing Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: Application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies Using Cefazolin-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely used for surgical prophylaxis. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy and prevent surgical site infections. The use of stable isotope-labeled compounds, such as Cefazolin-¹³C₂,¹⁵N, in pharmacokinetic studies offers significant advantages over traditional methods. Stable isotopes are non-radioactive, making them safe for use in human subjects, including vulnerable populations.[1] Their application can enhance the precision of PK studies, potentially reducing inter-subject variability and the number of participants required.[2]
These application notes provide a detailed protocol for a pharmacokinetic study utilizing Cefazolin-¹³C₂,¹⁵N as the administered drug, followed by its quantification in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Advantages of Using Stable Isotope-Labeled Cefazolin
Employing Cefazolin-¹³C₂,¹⁵N as the analyte in pharmacokinetic studies provides several key benefits:
-
Enhanced Safety : As stable isotopes are non-radioactive, they do not pose the health risks associated with radiolabeled compounds, making them ideal for clinical research.[1]
-
Reduced Biological Variability : Co-administration of a stable isotope-labeled drug with its unlabeled counterpart allows for the differentiation and simultaneous quantification of two formulations, which can significantly reduce the impact of intra-subject pharmacokinetic variability.[2]
-
Absolute Bioavailability Studies : The use of a stable isotope-labeled intravenous microdose alongside an oral dose of the unlabeled drug is a highly effective method for determining absolute bioavailability.[]
-
Metabolism Studies : Tracing the metabolic fate of drugs is simplified and safer with stable isotope labeling compared to radioactive tracers.[4]
Experimental Protocols
Pharmacokinetic Study Design
This protocol outlines a single-dose pharmacokinetic study in healthy adult volunteers.
1. Study Population:
-
Healthy adult volunteers (n=12)
-
Age: 18-55 years
-
Weight: Within 15% of ideal body weight
-
Inclusion/Exclusion criteria to be defined based on standard clinical practice.
2. Investigational Product:
-
Cefazolin-¹³C₂,¹⁵N, sterile solution for intravenous administration.
3. Dosing and Administration:
-
A single intravenous dose of 1 gram of Cefazolin-¹³C₂,¹⁵N is administered over 30 minutes.
4. Blood Sampling:
-
Blood samples (5 mL) are collected in K₂EDTA tubes at the following time points:
-
Pre-dose (0 h)
-
During infusion: 15 and 30 minutes
-
Post-infusion: 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes.
-
-
Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Cefazolin-¹³C₂,¹⁵N
1. Materials and Reagents:
-
Cefazolin-¹³C₂,¹⁵N (analyte)
-
Unlabeled Cefazolin (for internal standard, if a different labeled version is unavailable) or a structural analog like Cloxacillin.[5][6] Note: A cross-signal contribution from cefazolin to Cefazolin-¹³C₂,¹⁵N has been reported, necessitating careful selection and validation of the internal standard.[5]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., Cloxacillin at 50 µg/mL).[6][7]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Synergi Fusion-RP).[5]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.[5]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Cefazolin-¹³C₂,¹⁵N and the internal standard.
4. Data Analysis:
-
Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Data Presentation
Table 1: LC-MS/MS Parameters for Cefazolin-¹³C₂,¹⁵N Analysis
| Parameter | Value |
| LC System | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Monitored Transition (Analyte) | To be determined by direct infusion |
| Monitored Transition (IS) | To be determined by direct infusion |
| Dwell Time | 100 ms |
| Source Temperature | 450°C |
| Ion Spray Voltage | 5 kV |
Table 2: Representative Pharmacokinetic Parameters of Cefazolin (from literature for unlabeled Cefazolin)
| Parameter | Value | Reference |
| Cmax (mg/L) | 189.1 (IV administration) | |
| Tmax (h) | 0.08 (IV administration) | [1] |
| t½ (h) | ~1.8 | [4] |
| Vd (L) | 4.91 (central compartment) | [5] |
| Clearance (L/h) | 32.4 | [1] |
| Protein Binding (%) | 70-86 | [5] |
Visualizations
Caption: Workflow of a pharmacokinetic study using Cefazolin-¹³C₂,¹⁵N.
Caption: Sample preparation workflow for LC-MS/MS analysis.
References
- 1. metsol.com [metsol.com]
- 2. researchgate.net [researchgate.net]
- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of Cefazolin in Bone Marrow and Synovium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantification of Cefazolin in bone marrow and synovial fluid. The included data and protocols are synthesized from published research to guide experimental design and analysis.
Introduction
Cefazolin, a first-generation cephalosporin, is a widely used prophylactic antibiotic in orthopedic surgeries to prevent surgical site infections. Its efficacy is dependent on achieving and maintaining adequate concentrations at the surgical site, specifically in the bone and synovial fluid, that exceed the minimum inhibitory concentration (MIC) for common pathogens. Monitoring Cefazolin levels in these tissues is crucial for optimizing dosing regimens and ensuring therapeutic success. This document outlines the methodologies for quantifying Cefazolin in bone marrow and synovium, presenting key quantitative data from various studies and detailed experimental protocols.
Quantitative Data Summary
The concentration of Cefazolin in bone and synovial fluid can vary significantly based on the dosage, administration route, and patient-specific factors. The following tables summarize quantitative data from several key studies.
Table 1: Cefazolin Concentrations in Bone Marrow and Synovial Fluid
| Tissue | Dosage and Administration | Mean Concentration (± SD or Range) | Study Population | Citation |
| Bone Marrow | Not specified | Bone marrow concentrations were of the same order of magnitude as the serum concentrations. | 20 patients undergoing surgery for femur fracture. | [1][2] |
| Bone Marrow | Not specified | Cefazolin blood concentrations were approximately 500 times higher than in bone marrow tissues. | 10 patients undergoing total knee replacement. | [3] |
| Synovial Fluid | 1g, single IV dose | 24.4 µg/mL | 48 patients undergoing total joint replacement. | [4] |
| Synovial Fluid | Not specified | In synovial fluid, the cefazolin concentration becomes comparable to that reached in serum at about 4 hours after drug administration. | Not specified | [5][6] |
| Synovial Fluid | Intraosseous regional administration | 391.3 ± 70.1 μg/ml | Patients undergoing knee arthroplasty. | [7] |
| Synovial Fluid | Intravenous administration | 17.6 ± 3.5 μg/ml | Patients undergoing knee arthroplasty. | [7] |
| Synovium | 2g IV | 27.7 μg/g (95% CI, 24.3-31.0 μg/g) without tourniquet; 21.8 μg/g (95% CI, 18.7-25.0 μg/g) with tourniquet | 59 patients undergoing total knee arthroplasty. | [8] |
Table 2: Cefazolin Concentrations in Bone
| Bone Type | Dosage and Administration | Mean Concentration (± SD or Range) | Study Population | Citation |
| Cancellous Bone | 1g, single IV dose | Detectable concentration found in only one of six patients. | 6 patients undergoing surgery for femur fracture. | [1] |
| Bone | 1g, single IV dose | 5.7 µg/g | 48 patients undergoing total joint replacement. | [4] |
| Bone | Continuous IV infusion (median daily dose 6g) | 13.5 µg/g (range, 3.5 to 29 µg/g) | 8 patients with bone and joint infections. | [9][10] |
| Bone (Total Knee Replacement) | Not specified | 11 mg/kg | 35 patients undergoing total knee replacement. | [11] |
| Bone (Total Hip Replacement) | Not specified | 30 mg/kg | Patients undergoing total hip replacement. | [12] |
| Cancellous Bone | Not specified | 22.4 ± 14.8 mg/kg | 42 patients. | [13] |
Experimental Protocols
The following protocols are synthesized from various published methods for the quantification of Cefazolin in bone marrow and synovium. The primary analytical technique is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.[3][14]
Protocol 1: Sample Collection and Preparation
1.1. Bone Marrow Sample Collection:
-
During surgery, aspirate bone marrow from the surgical site (e.g., femoral or tibial canal) using a sterile syringe.
-
Immediately transfer the aspirate into a pre-weighed sterile collection tube containing an anticoagulant (e.g., EDTA).
-
Record the weight of the collected sample.
-
Store the sample at -80°C until analysis.
1.2. Synovial Fluid Sample Collection:
-
Aspirate synovial fluid from the joint space using a sterile syringe.
-
Transfer the fluid to a sterile collection tube.
-
Centrifuge the sample at 2000 x g for 10 minutes to remove any cellular debris.
-
Collect the supernatant and store at -80°C until analysis.
1.3. Sample Preparation for LC-MS Analysis (Protein Precipitation): [14][15]
-
Thaw the bone marrow or synovial fluid samples on ice.
-
Homogenize the bone marrow sample if necessary.
-
To a 100 µL aliquot of the sample (or homogenate), add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₂,¹⁵N-cefazolin or cloxacillin).[3][14]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
Protocol 2: LC-MS/MS Quantification
2.1. Chromatographic Conditions: [15][16]
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Synergi Fusion-RP).
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient program to separate Cefazolin from endogenous matrix components.
-
Injection Volume: 5-10 µL.
2.2. Mass Spectrometry Conditions: [15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific transitions for Cefazolin and the internal standard. For Cefazolin, transitions such as 454.92 > 323.00 and 454.92 > 155.90 can be used.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
2.3. Quantification:
-
Create a calibration curve using a series of known concentrations of Cefazolin spiked into a surrogate matrix (e.g., rat adipose tissue homogenate or a synthetic matrix).[16]
-
The concentration of Cefazolin in the samples is determined by interpolating the ratio of the peak area of Cefazolin to the peak area of the internal standard against the calibration curve.
Discussion and Considerations
The presented data indicate that Cefazolin penetration into bone and synovial fluid is a complex process influenced by multiple factors. Intravenous administration is the standard route, but studies have shown that intraosseous regional administration can achieve significantly higher local concentrations.[7] The use of a tourniquet during surgery has been shown to reduce the local tissue concentration of Cefazolin.[8]
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of Cefazolin in these complex biological matrices.[3][14] Proper validation of the analytical method is essential and should follow regulatory guidelines to ensure accuracy, precision, and reproducibility.[14] The choice of an appropriate internal standard is critical to correct for matrix effects and variations in sample processing.
For researchers and drug development professionals, these protocols and data serve as a valuable resource for designing pharmacokinetic and pharmacodynamic studies of Cefazolin and other antibiotics in orthopedic applications. Understanding the drug's distribution at the site of action is paramount for optimizing prophylactic and therapeutic strategies to combat bone and joint infections.
References
- 1. The penetration of cefazolin, erythromycin and methicillin into human bone tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. Cefazolin concentrations in bone and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. researchgate.net [researchgate.net]
- 8. Tourniquet Use and Local Tissue Concentrations of Cefazolin During Total Knee Arthroplasty: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous Cefazolin Infusion To Treat Bone and Joint Infections: Clinical Efficacy, Feasibility, Safety, and Serum and Bone Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Penetration of cephalosporins into bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The penetration characteristics of cefazolin, cephalothin, and cephradine into bone in patients undergoing total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. researchgate.net [researchgate.net]
- 15. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
Application Note: Mass Spectrometry Fragmentation Analysis of Cefazolin-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely utilized for the prevention and treatment of bacterial infections, particularly surgical site infections. To facilitate pharmacokinetic and bioequivalence studies, a stable isotopically labeled internal standard, Cefazolin-13C2,15N, is commonly employed in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation pattern of both the parent drug and its labeled analog is crucial for developing robust and specific analytical methods. This application note provides a detailed overview of the mass spectrometry fragmentation of this compound, including experimental protocols and quantitative data.
Mass Spectrometry Fragmentation Pattern
Cefazolin, like other cephalosporins, undergoes characteristic fragmentation in the mass spectrometer, primarily involving the cleavage of the β-lactam ring. The inclusion of two 13C atoms and one 15N atom in this compound results in a 3 Dalton mass shift in the precursor ion and its corresponding fragment ions, allowing for clear differentiation from the unlabeled Cefazolin.
The fragmentation of Cefazolin typically occurs in positive ion mode through electrospray ionization (ESI), where the protonated molecule [M+H]+ is selected as the precursor ion. Collision-induced dissociation (CID) then leads to the formation of specific product ions. The most common fragmentation pathways involve the opening of the β-lactam ring and subsequent cleavages.
Quantitative Fragmentation Data
The following table summarizes the key mass transitions for Cefazolin and its isotopically labeled internal standard, this compound, as observed in multiple reaction monitoring (MRM) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Cefazolin | 455.0 | 323.0 | Loss of the methylthiadiazole group |
| Cefazolin | 455.0 | 156.0 | Cleavage of the β-lactam ring |
| This compound | 458.0 | 326.0 | Loss of the methylthiadiazole group (labeled) |
| This compound | 458.0 | 159.0 | Cleavage of the β-lactam ring (labeled) |
Experimental Protocols
This section details a typical experimental protocol for the analysis of Cefazolin and this compound using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal standard (this compound) at a suitable concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cefazolin: 455.0 → 323.0 (Quantifier), 455.0 → 156.0 (Qualifier)
-
This compound: 458.0 → 326.0 (Quantifier), 458.0 → 159.0 (Qualifier)
-
Visualizations
Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation pathway of protonated this compound. The labels on the atoms indicate the positions of the 13C and 15N isotopes.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
The diagram below outlines the logical flow of the experimental protocol for the quantitative analysis of Cefazolin.
Caption: LC-MS/MS workflow for Cefazolin quantification.
Conclusion
This application note provides a comprehensive guide to the mass spectrometric fragmentation of this compound, a critical internal standard for the accurate quantification of Cefazolin in biological matrices. The detailed experimental protocols and fragmentation data presented herein will aid researchers and scientists in developing and validating robust LC-MS/MS methods for pharmacokinetic and other drug development studies. The use of a stable isotopically labeled internal standard is essential for mitigating matrix effects and ensuring the reliability of bioanalytical results.
Application Note: Chromatographic Separation and Quantification of Cefazolin and its Labeled Standard
This document provides detailed protocols for the chromatographic separation and quantification of Cefazolin and its stable isotope-labeled internal standard (IS). The methods described are applicable for the analysis of Cefazolin in various biological matrices, catering to researchers, scientists, and professionals in drug development and clinical pharmacokinetics.
Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely used for surgical prophylaxis to prevent infections.[1][2] Accurate quantification of Cefazolin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy.[2][3] The use of a stable isotope-labeled internal standard, such as Cefazolin-13C2,15N, is the gold standard for quantitative analysis by mass spectrometry, as it mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and instrument response.[4][5]
This application note details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
A simple and robust protein precipitation method is commonly used for preparing plasma and other biological samples for Cefazolin analysis.[1][2][6]
Materials:
-
Biological sample (e.g., human plasma, adipose tissue homogenate)[1][4]
-
Precipitating agent: Acetonitrile (ACN), ice-cold[1]
-
Internal Standard (IS) working solution (e.g., this compound or Cloxacillin)[4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 13,000-15,700 x g and refrigeration)[1][4]
Protocol:
-
Pipette a known volume of the sample (e.g., 50 µL of adipose tissue homogenate) into a microcentrifuge tube.[4]
-
Add the internal standard working solution.[4]
-
Add the precipitating agent. A common ratio is adding 1 mL of cold acetonitrile to the sample.[1] For adipose tissue, 400 µL of 0.5% formic acid in ACN can be used.[4]
-
Vortex the mixture vigorously for approximately 1 minute.[1]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm or 15,700 x g) for 5 minutes at 2-8 °C.[1][4]
-
Carefully transfer the resulting supernatant to a clean HPLC vial for analysis.[4]
-
Inject a small volume (e.g., 2 µL) into the chromatographic system.[4]
This method is suitable for the quantification of Cefazolin in pharmaceutical dosage forms and can be adapted for biological samples where high sensitivity is not required.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Waters 1525 binary pump, Rheodyne Breeze 7725i manual injector, Waters 2487 UV detector[7] |
| Column | Agilent™ Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Isocratic elution with purified water and acetonitrile (60:40 v/v), pH adjusted to 8 with triethylamine.[7][9] |
| Flow Rate | 0.5 mL/min[7][9] |
| Injection Volume | 10 µL[7][9] |
| Detection | UV at 270 nm[7][9] |
| Run Time | A retention time of approximately 3.6 minutes for Cefazolin is expected under these conditions.[8][9] |
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for analyzing Cefazolin in complex biological matrices at low concentrations.[1][2]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| LC System | Prelude SPLC system or equivalent[3] |
| Column | Synergi Fusion-RP or Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase A | 5 mM ammonium formate and 0.1% formic acid in water[4][6] |
| Mobile Phase B | 0.1% formic acid in acetonitrile (ACN)[4][6] |
| Elution | Gradient elution program[4][6] |
| Flow Rate | 0.3 mL/min[4][6] |
| Mass Spectrometer | TSQ triple quadrupole Vantage mass spectrometer or equivalent[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4][6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[1][6] |
| Internal Standard | this compound is the preferred IS.[4][5] However, due to potential cross-signal contributions, a structural analog like Cloxacillin has also been successfully used.[3][4][6] |
Data and Performance Characteristics
The following tables summarize the quantitative performance of a validated LC-MS/MS method for Cefazolin analysis in human plasma and adipose tissue.
Table 1: LC-MS/MS Method Performance in Human Plasma[1][2]
| Parameter | Value |
|---|---|
| Linearity Range | 0.25 - 300 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL |
| Intra-day Precision | 1.9% to 14.2% |
| Inter-day Precision | 1.9% to 14.2% |
| Accuracy (Quality Controls) | ≤ 114.3% |
| Accuracy (LLOQ) | ≤ 118.2% |
Table 2: LC-MS/MS Method Performance in Adipose Tissue Homogenate[4]
| Parameter | Value |
|---|---|
| Linearity Range | 0.05 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Precision (CV) | < 4.5% |
| Accuracy | 93.1% - 100.4% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the LC-MS/MS analysis.
Caption: Experimental workflow for Cefazolin analysis.
Caption: Logical relationship of analytical components.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood [agris.fao.org]
- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. repositorio.unesp.br [repositorio.unesp.br]
Application Notes and Protocols: Stable Isotope Dilution Assay for Cefazolin in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, is widely administered for surgical prophylaxis to prevent infections.[1][2][3] Accurate quantification of Cefazolin in biological matrices is crucial in clinical trials to ensure optimal dosing regimens and therapeutic efficacy, particularly in diverse patient populations such as those undergoing surgery or in maternal and neonatal care.[4][5][6] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical support in these trials due to its high selectivity, sensitivity, and accuracy.[1][2]
This document provides detailed application notes and protocols for the quantification of total and free Cefazolin in human plasma using a stable isotope dilution LC-MS/MS assay. The methodologies described are based on validated methods published in peer-reviewed literature and are intended to guide researchers in the development and implementation of robust bioanalytical assays for Cefazolin in a clinical trial setting.
Principle of the Assay
The stable isotope dilution assay relies on the use of a stable isotope-labeled (SIL) internal standard (IS) of the analyte. The SIL-IS, in this case, Cefazolin-¹³C₂,¹⁵N, is chemically identical to Cefazolin but has a higher molecular weight due to the incorporation of heavy isotopes.[7][8] This allows it to be distinguished from the native Cefazolin by the mass spectrometer. The SIL-IS is added to the plasma sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's ion source.[9] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as any variability during sample preparation and analysis affects both the analyte and the internal standard equally.
However, it is important to note that cross-signal contribution between Cefazolin and its labeled internal standard has been observed, potentially due to the natural abundance of isotopes in the Cefazolin molecule.[5][9] In such cases, using a structural analog, such as cloxacillin, as the internal standard can be a viable alternative.[5][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for Cefazolin analysis in human plasma. These data can serve as a reference for researchers developing and validating their own assays.
Table 1: Calibration Curve and Limit of Quantification Data
| Parameter | Concentration Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| Total Cefazolin | 0.25 - 300 | 0.25 | [1][2] |
| Total Cefazolin | 0.48 - 480 | 0.48 | [4][6] |
| Free Cefazolin | 0.048 - 48 | 0.048 | [4][6] |
| Total Cefazolin | 1 - 500 | Not Specified | [1] |
| Unbound Cefazolin | 0.1 - 500 | Not Specified | [1] |
| Total Cefazolin | 0.5 - 250 | 0.5 | [10] |
Table 2: Precision and Accuracy Data
| Analyte | Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery or %DEV) | Reference |
| Total Cefazolin | LLOQ | 14.2 | 14.2 | ≤ 118.2 | [2] |
| Total Cefazolin | QC Low, Mid, High | 1.9 - 10.3 | 2.5 - 11.5 | ≤ 114.3 | [2] |
| Total Cefazolin | LLOQ | ≤ 20 | ≤ 20 | Not Specified | [4][6] |
| Total Cefazolin | QC Low, Mid, High | ≤ 11.2 | ≤ 11.2 | Not Specified | [4][6] |
| Free Cefazolin | LLOQ | ≤ 18.5 | ≤ 18.5 | Not Specified | [4][6] |
| Free Cefazolin | QC Low, Mid, High | ≤ 12.6 | ≤ 12.6 | Not Specified | [4][6] |
| Cefazolin | QC Low, Mid, High | < 11 | < 11 | 95 - 114 | [10] |
Experimental Protocols
Materials and Reagents
-
Cefazolin reference standard
-
Cefazolin-¹³C₂,¹⁵N sodium (stable isotope-labeled internal standard)[7][8]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K₂EDTA as anticoagulant)
-
Centrifugal filter devices for unbound Cefazolin analysis (e.g., Centrifree®)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Autosampler
Protocol 1: Quantification of Total Cefazolin in Human Plasma
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of Cefazolin in a suitable solvent (e.g., water or methanol).[9]
- Prepare a stock solution of the internal standard (Cefazolin-¹³C₂,¹⁵N or cloxacillin) in a similar manner.[9]
- Serially dilute the stock solutions to prepare working solutions for calibration standards and quality controls (QCs).
2. Sample Preparation (Protein Precipitation): [1][2]
- To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard at a known concentration.
- Vortex mix for 1 minute to precipitate the plasma proteins.
- Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Conditions:
- Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity BEH C18).[10]
- Mobile Phase A: Water with 0.1% formic acid.[10]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
- Gradient: A gradient elution is typically employed to separate Cefazolin from endogenous plasma components.
- Flow Rate: A typical flow rate is 0.4 mL/min.[10]
- Injection Volume: 5-10 µL.
- Mass Spectrometric Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).[1][2]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Cefazolin: Monitor the transition from the precursor ion (m/z) to a specific product ion.
- Internal Standard: Monitor the corresponding transition for the SIL-IS or cloxacillin.
- Optimize instrument parameters such as cone voltage and collision energy for maximum signal intensity.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Cefazolin to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[4][6]
- Determine the concentration of Cefazolin in the QC and unknown samples from the calibration curve.
Protocol 2: Quantification of Unbound (Free) Cefazolin in Human Plasma
1. Sample Preparation (Ultrafiltration): [1][4][6]
- Allow plasma samples to thaw at room temperature.
- Add a specific volume of plasma to an ultrafiltration device (e.g., Centrifree®).
- Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
- To a known volume of the ultrafiltrate, add the internal standard solution.
- The subsequent steps of protein precipitation (if necessary, though often omitted for ultrafiltrate) and LC-MS/MS analysis are the same as for total Cefazolin.
Diagrams
Caption: Experimental workflow for Cefazolin quantification.
Caption: Principle of stable isotope dilution assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefazolin Inoculum Effect and Methicillin-Susceptible Staphylococcus aureus Osteoarticular Infections in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Overcoming ion suppression in Cefazolin LC-MS analysis
Welcome to the technical support center for Cefazolin LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Troubleshooting Guides
Issue: Low Cefazolin Signal Intensity or Complete Signal Loss
You may be experiencing significant ion suppression, where components in your sample matrix interfere with the ionization of Cefazolin, leading to a reduced signal.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression. Compare the signal of Cefazolin in a neat solution to the signal of Cefazolin spiked into a blank, extracted sample matrix. A signal decrease in the matrix indicates suppression.[1][2][3]
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4]
-
For Plasma/Blood: Simple protein precipitation is often used, but for cleaner samples, consider solid-phase extraction (SPE).[5][6][7]
-
For Adipose Tissue and other complex matrices: These have high lipid content which can cause significant ion suppression.[8] A protein precipitation followed by a specific lipid removal step, such as using Captiva EMR-Lipid plates, has been shown to be highly effective.[8]
-
-
Optimize Chromatography:
-
Gradient Elution: Ensure your chromatographic method separates Cefazolin from the bulk of the matrix components. A well-optimized gradient can elute matrix interferences before or after the Cefazolin peak.[7][8]
-
Divert Flow: If significant suppression is observed at the beginning of the chromatogram, divert the LC flow to waste for the initial period (e.g., the first 1.8 minutes) to prevent non-volatile salts and polar components from entering the mass spectrometer.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C₂,¹⁵N-Cefazolin, co-elutes with Cefazolin and experiences similar ion suppression.[9][10] This allows for accurate quantification based on the analyte-to-IS ratio, effectively compensating for signal variability.[9][10] However, be aware of potential cross-signal contributions where the analyte can contribute to the signal of the SIL-IS, especially at high concentrations.[7][8] If a SIL-IS is unavailable, a structural analog like Cloxacillin can be used, but it may not compensate for ion suppression as effectively.[6][8]
Issue: Poor Reproducibility and Inconsistent Results
Inconsistent results between samples are often due to variable matrix effects from sample to sample.
Troubleshooting Steps:
-
Standardize Sample Collection and Handling: Ensure uniformity in how samples are collected, processed, and stored to minimize variability in the matrix composition.
-
Implement a Robust Sample Preparation Method: As outlined above, a thorough sample cleanup using methods like SPE with lipid removal will minimize variability in matrix effects.[8]
-
Employ Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][10] It's important to find a reliable source of blank matrix, which can be challenging for endogenous compounds or commonly used drugs like Cefazolin.[8]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Cefazolin LC-MS analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Cefazolin, is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1][3][11] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[3][11]
Q2: What are the most common sources of ion suppression for Cefazolin in biological samples?
A2: For biological matrices like plasma, blood, and tissues, the primary sources of ion suppression are phospholipids from cell membranes, salts, and endogenous metabolites that co-elute with Cefazolin.[4][8] In fatty tissues, lipids are a major contributor to ion suppression.[8]
Q3: How can I quantitatively assess the matrix effect for my Cefazolin assay?
A3: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte spiked into an extracted blank matrix (B) with the peak area of the analyte in a neat solution (C). The formula is: MF (%) = (B / C) * 100 . An MF value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[8] The use of an internal standard can help to normalize these effects.
Q4: My lab doesn't have a stable isotope-labeled internal standard for Cefazolin. What are my options?
A4: While a SIL-IS is ideal, you can use a structural analog as an internal standard, such as Cloxacillin.[6][8] It is important to validate that the structural analog behaves similarly to Cefazolin during extraction and chromatography and that it does not suffer from significantly different matrix effects. Another approach is to use matrix-matched calibration curves to compensate for the matrix effect.[1]
Q5: I am using a SIL-IS for Cefazolin, but I'm still seeing issues. What could be wrong?
A5: One potential issue is cross-signal contribution, where the high concentration of Cefazolin in some samples can contribute to the signal of the isotopically labeled internal standard.[7][8] This can affect the accuracy of your results. It is important to assess for this by injecting a high concentration standard of Cefazolin and monitoring the MRM transition of the SIL-IS.
Experimental Protocols & Data
Sample Preparation Method Comparison
The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects and ensuring high recovery for Cefazolin analysis.
| Sample Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Adipose Tissue | Protein Precipitation + EMR-Lipid Plates | High (not quantified) | No significant effect | [8] |
| Blood, Fat, Synovium, Bone Marrow | Not specified extraction method | 94 - 113 | 98 - 120 (minimal effect) | [9] |
| Human Plasma | Protein Precipitation | Investigated | Investigated | [5][6] |
| Human Plasma | Protein Precipitation with Methanol | 90.1 - 109.2 | 93.1 - 105.8 | [12] |
Detailed Experimental Protocol: Cefazolin from Adipose Tissue
This protocol is adapted from a validated method for the quantification of Cefazolin in human adipose tissue.[8]
1. Sample Homogenization:
-
Homogenize adipose tissue samples in a suitable buffer.
2. Protein Precipitation:
-
To your homogenate, add a protein precipitating agent (e.g., acetonitrile).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
3. Lipid Removal (using Captiva EMR-Lipid plates):
-
Transfer the supernatant from the protein precipitation step to the Captiva EMR-Lipid plate.
-
Apply vacuum to pull the sample through the lipid-removing sorbent.
-
Collect the filtrate for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Column: Synergi Fusion-RP column[8]
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[8]
-
Flow Rate: 0.3 mL/min[8]
-
Gradient: A suitable gradient to separate Cefazolin from interferences.
-
MS Detection: Positive ion mode, using Multiple Reaction Monitoring (MRM).
Visual Troubleshooting Workflows
Caption: General workflow for troubleshooting ion suppression.
Caption: Sample preparation workflow for complex matrices.
Caption: Logical steps for Cefazolin LC-MS method development.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. providiongroup.com [providiongroup.com]
- 12. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cross-signal contribution between Cefazolin and its internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the bioanalysis of Cefazolin, particularly the issue of cross-signal contribution between the analyte and its internal standard.
Frequently Asked Questions (FAQs)
Q1: What is cross-signal contribution in the context of Cefazolin bioanalysis?
A1: Cross-signal contribution, also known as crosstalk, is an interference phenomenon observed in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the bioanalysis of Cefazolin, it specifically refers to the situation where the Cefazolin analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), most notably ¹³C₂,¹⁵N-Cefazolin. This interference can lead to inaccurate quantification and non-linear calibration curves.
Q2: Why does Cefazolin contribute to the signal of its SIL-IS?
A2: The primary reasons for this cross-signal contribution are:
-
Isotopic Interference: The natural abundance of isotopes, particularly ¹³C, in the Cefazolin molecule can result in a small percentage of Cefazolin having a mass that is identical to the monoisotopic mass of the SIL-IS.
-
Impurities: The reference standard of the analyte (Cefazolin) may contain trace amounts of impurities that have the same mass-to-charge ratio (m/z) as the internal standard.
Q3: Does the ¹³C₂,¹⁵N-Cefazolin internal standard also contribute to the Cefazolin signal?
A3: Based on available research, the cross-signal contribution appears to be unidirectional. While Cefazolin has been shown to contribute to the signal of ¹³C₂,¹⁵N-Cefazolin, the reverse (the SIL-IS contributing to the analyte signal) has not been observed to be a significant issue.
Q4: What are the consequences of unresolved cross-signal contribution?
A4: Unaddressed cross-signal contribution from the analyte to the internal standard can lead to several analytical problems:
-
Non-Linear Calibration Curves: As the concentration of Cefazolin increases, its contribution to the IS signal also increases, leading to a non-linear relationship between the analyte concentration and the peak area ratio.
-
Inaccurate Quantification: The interference can cause a systematic underestimation of the analyte concentration, particularly at the upper limit of quantitation (ULOQ).
-
Compromised Method Reliability: The presence of such interference can affect the overall accuracy and reproducibility of the bioanalytical method.
Troubleshooting Guides
Issue 1: Non-Linearity of the Calibration Curve at Higher Concentrations
Symptoms:
-
The calibration curve for Cefazolin shows a quadratic fit instead of a linear one.
-
The accuracy of the upper limit of quantitation (ULOQ) quality control (QC) samples is consistently low.
Root Cause Analysis: This is a classic symptom of Cefazolin contributing to the signal of its SIL-IS. At higher Cefazolin concentrations, the isotopic contribution becomes more significant relative to the fixed concentration of the internal standard.
Solutions:
Solution A: Increase the Concentration of the Internal Standard
-
Rationale: By increasing the concentration of the SIL-IS, the relative contribution from the Cefazolin becomes less significant, which can help restore linearity.
-
Caution: Excessively high concentrations of the IS can lead to other issues such as carry-over and ion suppression of the analyte.
Solution B: Switch to a Structural Analog Internal Standard
-
Rationale: Using a structural analog that does not have overlapping isotopic signals with Cefazolin can completely eliminate the cross-signal contribution. Cloxacillin has been successfully used as an alternative internal standard for Cefazolin analysis.
-
Consideration: A structural analog may not perfectly mimic the chromatographic behavior and ionization efficiency of the analyte. Therefore, thorough method validation is crucial.
Solution C: Monitor a Less Abundant Isotope of the SIL-IS
-
Rationale: A novel approach involves monitoring a precursor ion of the SIL-IS that has a higher mass and therefore minimal or no isotopic contribution from the analyte. This can mitigate the interference while still utilizing a stable isotope-labeled internal standard.
Issue 2: Inconsistent Internal Standard Peak Areas Across a Run
Symptoms:
-
Significant variability in the internal standard peak area is observed in calibration standards, quality controls, and unknown samples.
Root Cause Analysis: While cross-signal contribution can be a factor, other issues should also be investigated:
-
Inconsistent sample preparation and extraction.
-
Variations in injection volume.
-
Matrix effects, including ion suppression or enhancement.
-
Instrument-related issues.
Solutions:
-
Verify Sample Preparation Consistency: Ensure thorough mixing and consistent execution of the sample preparation protocol (e.g., protein precipitation).
-
Evaluate Matrix Effects: Conduct experiments to assess the degree of ion suppression or enhancement in the biological matrix being used.
-
Check Instrument Performance: Perform system suitability tests to ensure the LC-MS/MS system is functioning correctly.
-
Re-evaluate IS Concentration: If cross-signal contribution is suspected, analyze a high concentration Cefazolin standard without the internal standard to confirm if a peak is present at the m/z of the IS.
Data Presentation
Table 1: Impact of Cefazolin Concentration on ¹³C₂,¹⁵N-Cefazolin Signal
| Cefazolin Concentration | Contribution to ¹³C₂,¹⁵N-Cefazolin Signal (% of IS Peak Area) |
| Upper Limit of Quantitation (ULOQ) | ~1.0% |
| ULOQ with 5 µg/mL IS | 7.7% |
| ULOQ with 15 µg/mL IS | 2.3% |
Experimental Protocols
Protocol 1: Evaluation of Cross-Signal Contribution
-
Prepare Separate Solutions: Prepare a high-concentration solution of Cefazolin (e.g., at the ULOQ) and a separate solution of the ¹³C₂,¹⁵N-Cefazolin internal standard at the concentration used in the assay.
-
Injection 1 (Analyte Only): Inject the Cefazolin solution and monitor the mass transition for the ¹³C₂,¹⁵N-Cefazolin. The presence of a peak indicates contribution from the analyte to the IS.
-
Injection 2 (IS Only): Inject the ¹³C₂,¹⁵N-Cefazolin solution and monitor the mass transition for Cefazolin. This is to confirm the absence of contribution from the IS to the analyte.
-
Data Analysis: Quantify the peak area of the interfering signal in the analyte-only injection and express it as a percentage of the peak area from the IS-only injection.
Protocol 2: LC-MS/MS Method Using a Structural Analog IS
This is an example protocol based on published literature.
-
Sample Preparation: Protein precipitation.
-
LC Column: Synergi Fusion-RP column.
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Elution: Gradient elution program.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Operated in positive ion mode.
-
Internal Standard: Cloxacillin.
Visualizations
Caption: Diagram illustrating the cross-signal contribution from a Cefazolin isotope to the internal standard signal.
Caption: A troubleshooting workflow for addressing non-linear calibration curves caused by cross-signal contribution.
Technical Support Center: Cefazolin Extraction from Complex Biological Matrices
Welcome to the technical support center for Cefazolin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and quantification of Cefazolin from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for preparing biological samples for Cefazolin extraction?
A1: Proper sample handling and pre-treatment are crucial for successful Cefazolin extraction. For plasma or serum, a protein precipitation (PPT) step is often the first measure to remove large proteins that can interfere with analysis.[1][2] For tissue samples, homogenization is required to break down the tissue structure and release the analyte.[3][4] Depending on the complexity of the matrix, further cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[5]
Q2: How can I minimize the degradation of Cefazolin in my samples during storage and processing?
A2: Cefazolin is susceptible to degradation, especially at room temperature. For short-term storage, it is recommended to keep samples refrigerated. For longer-term storage, freezing at -70°C provides excellent stability.[6] It is also advisable to minimize freeze-thaw cycles, as some degradation has been observed.[7] During sample processing, keeping samples on ice and working efficiently can help to mitigate degradation.
Q3: What is a "matrix effect" and how can I determine if it is affecting my Cefazolin quantification?
A3: A matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting components from the sample matrix, leading to ion suppression or enhancement.[8][9] This can result in inaccurate quantification. To assess the matrix effect, you can compare the peak area of Cefazolin in a post-extraction spiked blank matrix sample to the peak area of Cefazolin in a neat solution at the same concentration.[3] A significant difference indicates the presence of a matrix effect.
Q4: Which internal standard (IS) is most suitable for Cefazolin analysis?
A4: The ideal internal standard should have similar chemical properties and extraction recovery to the analyte. For Cefazolin analysis, isotopically labeled Cefazolin (e.g., 13C2,15N-cefazolin) is an excellent choice as it co-elutes with the analyte and experiences similar matrix effects.[4][10] However, cross-signal contribution can sometimes be an issue.[3][11] In such cases, a structural analog like Cloxacillin can be a suitable alternative.[3][11]
Troubleshooting Guides
Issue 1: Low Extraction Recovery of Cefazolin
Low recovery is a common issue that can be addressed by systematically evaluating each step of the extraction process. It's important to first determine where the analyte is being lost by collecting and analyzing all fractions (load, wash, and elution) from the extraction process.[12][13]
Troubleshooting Workflow for Low Recovery
Caption: Workflow for Cefazolin extraction from plasma.
Protocol 2: Cefazolin Extraction from Adipose Tissue
This protocol is designed for the challenging matrix of adipose tissue and incorporates a lipid removal step.
[3][11]1. Tissue Homogenization:
- Weigh a portion of the adipose tissue sample.
- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
Protein Precipitation:
-
To a known volume of tissue homogenate, add a precipitating solvent like acetonitrile containing the internal standard.
-
Vortex thoroughly.
-
-
Lipid Removal:
-
Pass the resulting supernatant through a lipid removal plate or cartridge (e.g., Captiva EMR-Lipid).
-
-
Filtration:
-
Filter the eluate to remove any remaining particulates.
-
-
Analysis:
-
Inject the filtrate directly into the LC-MS/MS system.
-
Data Summary
The following tables summarize quantitative data from validated methods for Cefazolin extraction.
Table 1: Cefazolin Extraction Recovery from Various Biological Matrices
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Adipose Tissue | Protein Precipitation with Lipid Removal | High (not specified) | |
| Blood | Efficient Extraction Technique | 94 - 113 | |
| Fat | Efficient Extraction Technique | 94 - 113 | |
| Synovium | Efficient Extraction Technique | 94 - 113 | |
| Bone Marrow | Efficient Extraction Technique | 94 - 113 | |
| Plasma | Protein Precipitation | 97 |
Table 2: Linearity and Limits of Quantification (LLOQ) for Cefazolin Analysis
| Biological Matrix | Analytical Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Adipose Tissue Homogenate | LC-MS/MS | 0.05 - 50 | 0.05 | |
| Plasma (Total) | UHPLC-MS/MS | 1 - 500 | 1 | |
| Plasma (Unbound) | UHPLC-MS/MS | 0.1 - 500 | 0.1 | |
| Urine | UHPLC-MS/MS | 100 - 20,000 | 100 | |
| Peritoneal Dialysate | UHPLC-MS/MS | 0.2 - 100 | 0.2 | |
| Plasma | LC-MS/MS | 0.25 - 300 | 0.25 | |
| Plasma | HPLC | 0.2 - 200 | 0.2 |
References
- 1. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: Application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Cefazolin and Cefazolin-13C2,15N LC-MS/MS Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Cefazolin and its isotopically labeled internal standard, Cefazolin-13C2,15N.
Troubleshooting Guide: Optimizing LC Gradient for Co-elution
Issue: Poor peak shape (tailing or fronting) for Cefazolin and its internal standard.
-
Possible Cause 1: Inappropriate mobile phase pH. Cefazolin is an acidic compound, and its ionization state is dependent on the mobile phase pH. If the pH is not optimal, it can lead to interactions with the stationary phase, causing peak tailing.
-
Possible Cause 2: Secondary interactions with the column. Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on Cefazolin, leading to peak tailing.
-
Possible Cause 3: Column overloading. Injecting too much sample can saturate the column, leading to peak distortion.[5]
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue: Cefazolin and this compound are not co-eluting.
-
Background: For isotope dilution mass spectrometry, the analyte and its stable isotope-labeled internal standard are expected to have very similar chromatographic behavior and should ideally co-elute.[6][7] Significant separation is not expected and may indicate an issue with the analytical setup.
-
Possible Cause 1: Insufficient column equilibration. If the column is not properly equilibrated with the initial mobile phase conditions, retention times can be unstable and may vary between injections.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) before the first injection and between runs.
-
-
Possible Cause 2: Gradient is too steep or too shallow. While complete separation is unlikely, a poorly optimized gradient might slightly resolve the two compounds.
-
Solution: Adjust the gradient slope. A common approach is to start with a shallow gradient around the expected elution time of the compounds to ensure they elute together in a sharp peak.
-
Issue: Cross-signal contribution between Cefazolin and this compound.
-
Possible Cause: Although the internal standard is isotopically labeled, the native Cefazolin may have a natural isotope distribution that contributes to the mass channel of the internal standard, or vice-versa.[2]
-
Solution:
-
Assess the contribution by injecting a high concentration of Cefazolin and monitoring the internal standard's mass transition, and vice versa.
-
If the contribution is significant and affects the accuracy of the measurement, mathematical correction during data processing may be necessary. In some cases, if the interference is too high, an alternative internal standard, such as Cloxacillin, might be considered.[2][3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for an LC gradient for Cefazolin analysis?
A1: A good starting point for developing an LC method for Cefazolin and its internal standard would be a reversed-phase C18 column with a mobile phase system consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A linear gradient from a low percentage of B to a high percentage of B over several minutes is a standard approach. For example, a gradient of 5% to 95% B over 3 to 5 minutes can be a good initial run.[1][8]
Q2: Is co-elution of Cefazolin and this compound necessary?
A2: Yes, for an ideal isotope dilution LC-MS/MS assay, the analyte and its stable isotope-labeled internal standard should co-elute. This ensures that any matrix effects (ion suppression or enhancement) affect both compounds equally, leading to more accurate and precise quantification.[6][7]
Q3: My peak shape is good, but the retention time is shifting between injections. What could be the cause?
A3: Retention time shifts can be caused by several factors:
-
Inadequate column equilibration: As mentioned in the troubleshooting guide, ensure sufficient equilibration time.
-
Changes in mobile phase composition: This can be due to improper mixing or evaporation of the more volatile solvent. Prepare fresh mobile phases daily.
-
Fluctuations in column temperature: Use a column oven to maintain a stable temperature.
-
Pump performance issues: Inconsistent flow rates from the LC pump can lead to retention time variability.
Q4: Can I use a different internal standard if I have issues with this compound?
A4: While a stable isotope-labeled internal standard is the gold standard, if significant and uncorrectable cross-signal contribution is observed, a structural analog can be used as an alternative internal standard. For instance, Cloxacillin has been successfully used as an internal standard for Cefazolin analysis.[2][3] However, this will require thorough validation to ensure it adequately compensates for matrix effects and variability in the extraction and injection process.
Experimental Protocols & Data
Example LC Method Parameters
The following table summarizes typical LC parameters used in the analysis of Cefazolin.
| Parameter | Example 1 | Example 2 |
| Column | Waters Acquity BEH C18 | Synergi Fusion-RP |
| Mobile Phase A | Water with 0.1% Formic Acid | 5 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Gradient | 0.5% to 65% B in 3.8 min | Gradient elution (specifics not detailed) |
| Run Time | 5.8 min | Not specified |
Data synthesized from multiple sources.[1][2][3]
Visual Workflow for LC Gradient Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the LC gradient for Cefazolin and its internal standard.
Caption: Workflow for LC Gradient Optimization.
References
- 1. scienceopen.com [scienceopen.com]
- 2. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: Application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Purity Assessment of Cefazolin-¹³C₂,¹⁵N Internal Standard: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Cefazolin-¹³C₂,¹⁵N internal standard. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Cefazolin-¹³C₂,¹⁵N internal standard?
A1: Impurities in Cefazolin can originate from its synthesis or degradation.[1] Common impurities include epimers, degradation products, and residual starting materials.[1] Specific known impurities include 7-epi-Cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid.[2] Forced degradation studies have also identified impurities such as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.[2][3][4]
Q2: Why is it crucial to control impurities in Cefazolin internal standards?
A2: Controlling impurities is essential for ensuring the quality, stability, and biological safety of the active pharmaceutical ingredient (API).[1] For an internal standard, purity is critical for accurate quantification in bioanalytical methods. The presence of impurities can lead to inaccurate measurements and compromise the validity of study results. According to the International Conference on Harmonisation (ICH), any impurity exceeding the qualification threshold (0.15% for chemical drugs) requires a toxicity assessment.[5]
Q3: What are the recommended analytical techniques for purity assessment of Cefazolin-¹³C₂,¹⁵N?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the purity assessment of Cefazolin and its isotopically labeled internal standard.[2][3][4][6][7] These methods allow for the separation, detection, and quantification of the main compound and its potential impurities.
Q4: Are there any known issues with using Cefazolin-¹³C₂,¹⁵N as an internal standard?
A4: Yes, a key issue reported is the cross-signal contribution between Cefazolin and its labeled internal standard, Cefazolin-¹³C₂,¹⁵N.[7] This means that the signal from the unlabeled Cefazolin can interfere with the signal of the labeled internal standard, potentially leading to inaccurate quantification.[7] In such cases, using a structural analog, like Cloxacillin, as an internal standard might be a more suitable approach.[7]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the purity assessment of Cefazolin-¹³C₂,¹⁵N internal standard.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Presence of unknown impurities or degradation products. | - Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products and aid in peak identification.[2][8] - Utilize LC-MS/MS to obtain mass information of the unknown peaks for structural elucidation.[2][3][4] - Compare the retention times with known Cefazolin impurities and reference standards.[1] |
| Inaccurate quantification or poor reproducibility | Cross-signal contribution from unlabeled Cefazolin to the Cefazolin-¹³C₂,¹⁵N internal standard.[7] | - Evaluate the extent of cross-contribution by injecting a high concentration of unlabeled Cefazolin and monitoring the internal standard's mass transition.[7] - If significant contribution is observed, consider using a different internal standard, such as a structural analog like Cloxacillin.[7] - Optimize chromatographic conditions to achieve baseline separation between Cefazolin and any interfering peaks. |
| Poor peak shape or resolution | Inappropriate mobile phase composition or column chemistry. | - Adjust the mobile phase pH. For Cefazolin analysis, a pH around 3.5 to 6.8 has been reported.[2][9] - Experiment with different organic modifiers (e.g., acetonitrile, methanol) and gradients.[2][6] - Ensure the use of a suitable reversed-phase column (e.g., C18).[10] |
| Low signal intensity for the internal standard | Suboptimal mass spectrometer settings or sample preparation issues. | - Optimize the mass spectrometer parameters, including capillary voltage and interface temperature.[2] - Ensure complete dissolution of the internal standard in an appropriate solvent.[6] - Evaluate for ion suppression or enhancement effects from the matrix.[7] |
Experimental Protocols
HPLC Method for Impurity Profiling
This protocol is a general guideline for the separation of Cefazolin and its impurities using HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase A: 6.8 g of KH₂PO₄ in 1000 mL of water, with pH adjusted to 6.8.[9]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A typical gradient could be (Time/%B): 0/2, 2/2, 4/15, 10/40, 11.5/65, 12/65, 15/2, and 21/2.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.[2]
-
Detection: UV at 254 nm.[2]
LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.[6]
-
Column: Synergi Fusion-RP column or equivalent.[7]
-
Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Mass Spectrometer Mode: Positive ion mode.[7]
-
Internal Standard: Cloxacillin can be used as an alternative to Cefazolin-¹³C₂,¹⁵N to avoid cross-signal contribution.[7]
Data Presentation
Table 1: Common Impurities of Cefazolin
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-epi-Cefazolin-¹³C₂,¹⁵N Sodium Salt | C₁₂¹³C₂H₁₃N₇¹⁵NNaO₄S₃ | 479.47 |
| Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol-¹³C₂,¹⁵N | C₉¹³C₂H₁₂N₅¹⁵NO₅S | 343.29 |
| N-(2,2-dimethoxyethyl)-2-(1H-tetrazol-1-yl)acetamide | C₇H₁₃N₅O₃ | 215.21 |
| Cefazolin EP Impurity-K | C₁₄H₁₅N₉O₃S₃ | 453.52 |
Visualizations
Caption: Experimental workflow for the purity assessment of Cefazolin-¹³C₂,¹⁵N.
Caption: Troubleshooting logic for inaccurate quantification issues.
References
- 1. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish [frontiersin.org]
- 6. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. uspnf.com [uspnf.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Isotopic Purity of Internal Standards in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical impact of isotopic purity of internal standards (IS) on quantitative accuracy in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is an isotopically labeled internal standard and why is it used?
An isotopically labeled internal standard (IS) is a version of the analyte of interest where one or more atoms have been replaced with their heavier, stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[1][2] In quantitative mass spectrometry, an ideal IS is chemically identical to the analyte and should therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[1][3] By adding a known amount of the IS to all samples, calibration standards, and quality controls, it allows for the correction of variability in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification.[1][4] The concentration of the analyte is determined by the ratio of the analyte's signal to the IS's signal.[5]
Q2: What is isotopic purity and why is it critical for quantification accuracy?
Isotopic purity refers to the percentage of the internal standard that is fully labeled with the desired stable isotopes.[6] For instance, if an IS is intended to have three deuterium atoms, the isotopic purity represents the proportion of the IS molecules that contain exactly three deuterium atoms.[6] It is a critical parameter because impurities, particularly the presence of the unlabeled analyte (also known as the M+0 isotopologue), can significantly impact quantification accuracy.[6][7] This unlabeled impurity in the IS will contribute to the signal of the target analyte, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[4][6]
Q3: What are the common consequences of using an internal standard with low isotopic purity?
Using an internal standard with low isotopic purity can lead to several analytical issues:
-
Inaccurate Quantification: The presence of unlabeled analyte in the IS contributes to the analyte's signal, causing a positive bias in the measured concentration.[8][9] This is particularly problematic for samples with low analyte concentrations.
-
Non-linear Calibration Curves: The constant contribution of the unlabeled analyte from the IS to the analyte signal at each calibration point can cause the calibration curve to become non-linear, especially at the lower end.[8]
-
Elevated Lower Limit of Quantification (LLOQ): The interference from the IS can increase the background signal at the analyte's mass-to-charge ratio (m/z), making it difficult to accurately measure low concentrations and thus raising the LLOQ.[6]
-
Reduced Dynamic Range: Both the elevated LLOQ and potential non-linearity at the upper limit of quantification (ULOQ) can narrow the effective dynamic range of the assay.[6]
Q4: What are the regulatory guidelines or industry best practices for isotopic purity of internal standards?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines such as the ICH M10 on bioanalytical method validation emphasize the importance of using high-purity reference standards.[4][7] While specific percentage values can vary, the general recommendations are:
| Parameter | Recommended Purity/Level | Rationale |
| Isotopic Purity/Enrichment | ≥98% | To minimize the contribution of the unlabeled analyte in the IS, which can lead to overestimation of the analyte concentration, especially at the LLOQ.[4] |
| Chemical Purity | >99% | To prevent interference from other impurities that may co-elute with the analyte or IS and affect the accuracy and precision of the assay.[4] |
| Unlabeled Analyte Impurity Contribution | Should not contribute more than 5% to the analyte response at the LLOQ.[4] | To ensure minimal impact on the accuracy of low-level quantification. |
| Analyte Contribution to IS Signal | Should be ≤ 5% of the IS response. | To avoid underestimation of the analyte concentration at high levels.[3] |
Q5: What is "cross-talk" or isotopic cross-contamination and how does it affect my results?
Cross-talk, or isotopic cross-contamination, refers to the interference between the mass spectrometric signals of the analyte and the internal standard.[8][9] This can occur in two ways:
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IS to Analyte: The IS contains a proportion of unlabeled molecules (M+0) that are detected at the same m/z as the analyte.[6][7]
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Analyte to IS: The analyte has naturally occurring heavy isotopes (e.g., ¹³C) that result in a signal at the m/z of the IS (e.g., M+4).[8] This is more pronounced for larger molecules and those containing elements with abundant heavy isotopes like chlorine or bromine.[8][10]
Both forms of cross-talk can lead to non-linear calibration curves and biased results.[8][9]
Troubleshooting Guides
Problem 1: My calibration curve is non-linear, particularly at the low end.
-
Possible Cause: This is a classic symptom of an internal standard with insufficient isotopic purity. The unlabeled analyte impurity in your IS is likely contributing a constant amount to the analyte signal at each calibration point, causing a disproportional effect at lower concentrations.
-
Troubleshooting Steps:
-
Verify IS Purity: Obtain the certificate of analysis (CoA) for your internal standard and check the isotopic purity. If not available, you may need to assess the purity experimentally.
-
Assess Contribution at LLOQ: Prepare a blank sample and a blank sample spiked only with the internal standard at the concentration used in your assay. The response in the analyte channel in the IS-spiked sample should not be more than 20% of the analyte response at the LLOQ.[3]
-
Source a Higher Purity IS: If the contribution is significant, consider purchasing an internal standard with a higher isotopic purity (ideally ≥98%).[4]
-
Use a Non-Linear Calibration Fit: If sourcing a new IS is not immediately possible, a non-linear regression model that accounts for the isotopic contribution may be used to fit the calibration curve.[8][9] However, this approach requires careful validation.
-
Problem 2: I am observing a significant signal for my analyte in blank samples (without analyte, only IS).
-
Possible Cause: This directly indicates that your internal standard solution contains the unlabeled analyte.
-
Troubleshooting Steps:
-
Confirm the Source: Ensure the signal is not due to carryover from a previous high-concentration sample. Inject a series of blank solvent injections to check for carryover.
-
Quantify the Contribution: As in the previous problem, analyze a blank sample spiked with the working concentration of the IS. The observed analyte signal is a direct measure of the impurity.
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Evaluate Against LLOQ: According to regulatory guidelines, the interference in a blank sample should be less than 20% of the response at the LLOQ for the analyte.[11] If it exceeds this, your IS is not suitable for the current assay sensitivity.
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Remedy: The primary solution is to obtain a new batch of internal standard with higher isotopic purity.
-
Problem 3: My assay shows poor accuracy and precision, especially for high concentration samples.
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Possible Cause: While low isotopic purity of the IS primarily affects low concentrations, the reverse "cross-talk" (from analyte to IS) can impact high concentrations. At high analyte levels, the natural isotopic variants of the analyte (e.g., M+4) can contribute to the signal of the deuterated IS (e.g., D4-IS), leading to an artificially high IS signal and an underestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Check Mass Difference: A small mass difference (e.g., 1-2 Da) between the analyte and IS increases the likelihood of this type of interference. An ideal mass difference is often cited as 4-5 Da.[3]
-
Analyze High Concentration Standard: Prepare a sample with the analyte at the ULOQ concentration without any internal standard. Monitor the m/z channel of the IS to see if there is any signal.
-
Increase IS Concentration: Increasing the concentration of the IS can sometimes mitigate the relative contribution from the analyte.[10][12] However, this may increase the "IS to analyte" interference at the low end.
-
Monitor a Different IS Isotope: If your IS has multiple isotopic labels, you might be able to monitor a transition from a more highly labeled precursor ion that has minimal interference from the analyte's natural isotope distribution.[10][12]
-
Mathematical Correction: Implement a correction algorithm that accounts for the natural isotope abundance of the analyte.[13][14]
-
Experimental Protocols
Protocol 1: Assessment of Internal Standard Isotopic Purity and Contribution to Analyte Signal
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the internal standard to the analyte signal at the LLOQ.
Methodology:
-
Prepare Samples:
-
Blank: A sample containing only the matrix (e.g., plasma, urine) and extraction solvent.
-
LLOQ Sample: A matrix sample spiked with the analyte at the LLOQ concentration and the IS at its working concentration.
-
IS-Only Sample: A matrix sample spiked only with the IS at its working concentration.
-
-
Sample Processing: Process all samples using the established analytical method (e.g., protein precipitation, liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Measure the peak area of the analyte in the Blank sample (Area_Blank).
-
Measure the peak area of the analyte in the LLOQ sample (Area_LLOQ).
-
Measure the peak area of the analyte in the IS-Only sample (Area_IS_Only).
-
-
Calculate Contribution:
-
Contribution (%) = ((Area_IS_Only - Area_Blank) / (Area_LLOQ - Area_Blank)) * 100
-
-
Acceptance Criteria: The contribution should be ≤ 5% according to best practices.[4] A higher value may indicate that the isotopic purity of the IS is insufficient for the assay's required sensitivity.
Visualizations
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. en-trust.at [en-trust.at]
- 14. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate concentration for Cefazolin-13C2,15N internal standard
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cefazolin-13C2,15N as an internal standard in analytical experiments, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Cefazolin. SIL internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Because they have nearly identical chemical and physical properties to the analyte (Cefazolin), they can accurately account for variability during sample preparation, chromatography, and ionization, leading to more precise and accurate quantification.[1][2]
Q2: What is the recommended concentration for the this compound internal standard working solution?
A2: There is no single universal concentration. The optimal concentration depends on several factors, including the analytical method's calibration range, the sensitivity of the mass spectrometer, and the expected concentration of Cefazolin in the samples.[2] However, a common practice is to use a concentration that is in the mid-range of the calibration curve. For instance, some validated methods have used concentrations around 3.0 mg/L (or 3.0 µg/mL).[3] It is generally recommended that the signal response of the internal standard be approximately one-third to one-half of the upper limit of quantification (ULOQ) of the analyte.[2]
Q3: How does the calibration range of my assay influence the choice of internal standard concentration?
A3: The concentration of the internal standard should be chosen to provide a stable and reproducible signal across the entire calibration range of your assay. The analyte-to-internal standard response ratio is used for quantification.[2] If the internal standard signal is too low, it can lead to poor precision at the lower end of the curve. If it's too high, it might cause detector saturation or lead to issues with cross-signal contribution.[4]
Q4: What is cross-signal contribution and how can I mitigate it?
A4: Cross-signal contribution, or crosstalk, occurs when the analyte contributes to the signal of the internal standard, or vice versa.[3][4] This can happen due to the natural abundance of isotopes in the analyte or impurities in the internal standard. To mitigate this, it's crucial to use a high-purity internal standard and to select an appropriate concentration. A sufficiently high concentration of the this compound internal standard can help minimize the impact of any contribution from the native Cefazolin signal, especially at the ULOQ.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Peak Area | 1. Inconsistent addition of the internal standard to samples. 2. Poor sample mixing after addition. 3. Instability of the internal standard in the sample matrix or storage conditions. 4. Issues with the autosampler or injection system. | 1. Use a calibrated pipette and ensure consistent technique. Add the internal standard to all samples, calibrators, and quality controls at the same step. 2. Vortex mix all samples thoroughly after adding the internal standard. 3. Verify the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, benchtop stability). 4. Perform maintenance on the autosampler and check for leaks or blockages in the injection port. |
| Low Internal Standard Signal | 1. The concentration of the working solution is too low. 2. Ion suppression due to matrix effects. 3. Degradation of the internal standard. 4. Incorrect mass spectrometer settings. | 1. Prepare a new working solution with a higher concentration. 2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.[5] Adjusting the chromatography to separate the internal standard from co-eluting matrix components can also help. 3. Check the expiration date and storage conditions of the internal standard stock solution. Prepare a fresh stock solution if necessary. 4. Optimize the mass spectrometer parameters (e.g., precursor/product ions, collision energy, declustering potential) for this compound. |
| Non-linear Calibration Curve | 1. Cross-signal contribution from high concentrations of Cefazolin to the internal standard signal. 2. Inappropriate concentration of the internal standard. 3. Saturation of the detector at high analyte concentrations. | 1. Evaluate the contribution of the ULOQ Cefazolin standard to the internal standard's mass transition. If significant, a higher concentration of the internal standard may be needed.[4] 2. Adjust the internal standard concentration to be within the linear range of the instrument's response. 3. Dilute samples with high Cefazolin concentrations to fall within the linear range of the calibration curve. |
| Internal Standard Peak Tailing or Poor Shape | 1. Co-elution with interfering substances from the matrix. 2. Issues with the chromatographic column (e.g., degradation, contamination). 3. Inappropriate mobile phase composition. | 1. Improve the sample clean-up procedure. 2. Use a guard column and/or replace the analytical column. 3. Optimize the mobile phase pH and organic solvent composition to improve peak shape. |
Quantitative Data Summary
The following table summarizes concentrations of this compound internal standard and Cefazolin calibration ranges from published LC-MS/MS methods.
| Biological Matrix | This compound Concentration | Cefazolin Calibration Range | Reference |
| Human Plasma | 3.0 mg/L | 0.5 - 250 mg/L | [3] |
| Human Plasma | Not specified, used for recovery and matrix effects | 0.25 - 300 µg/mL | [6][7] |
| Human Adipose Tissue | 5 µg/mL and 15 µg/mL (tested) | 0.05 - 50 µg/mL | [4] |
| Human Blood, Fat, Synovium, Bone Marrow | Not specified, used for recovery and matrix effects | Not specified | [8][9] |
| Human Plasma | 30 mg/L | 6.25 - 200 mg/L | [10] |
Experimental Protocol: Preparation and Use of this compound Internal Standard
This protocol provides a general methodology for the preparation and use of the this compound internal standard. This should be adapted based on your specific experimental needs and validated accordingly.
1. Preparation of Stock Solution (e.g., 1 mg/mL):
-
a. Allow the this compound neat material to equilibrate to room temperature.
-
b. Accurately weigh a suitable amount (e.g., 1 mg) of the internal standard.
-
c. Dissolve the weighed material in a known volume of an appropriate solvent (e.g., methanol or water) to achieve the desired concentration.
-
d. Vortex thoroughly to ensure complete dissolution.
-
e. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in an amber vial to protect from light.
2. Preparation of Working Solution (e.g., 5 µg/mL):
-
a. Serially dilute the stock solution with the appropriate solvent (often the mobile phase or a component of it, like acetonitrile or methanol) to reach the final working concentration.
-
b. The concentration of the working solution should be chosen based on the expected analyte concentrations and the desired final concentration in the sample.
3. Sample Preparation:
-
a. To an aliquot of your sample (e.g., 100 µL of plasma), calibrator, or quality control, add a small, precise volume of the internal standard working solution (e.g., 10 µL).
-
b. Vortex the sample immediately to ensure thorough mixing.
-
c. Proceed with your sample preparation method (e.g., protein precipitation by adding a precipitating agent like acetonitrile).
-
d. Centrifuge the sample to pellet the precipitated proteins.
-
e. Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for sample preparation using an internal standard.
Caption: Troubleshooting logic for common internal standard issues.
Caption: Relationship between Cefazolin and its stable isotope-labeled internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scienceopen.com [scienceopen.com]
- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Cefazolin: The Isotopic Advantage
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of a bioanalytical method for Cefazolin using a stable isotope-labeled internal standard, Cefazolin-¹³C₂,¹⁵N, against alternative analytical approaches. The use of an isotopic internal standard is presented as a robust method to ensure accuracy and precision in complex biological samples.
Cefazolin, a first-generation cephalosporin antibiotic, is widely used for the treatment of bacterial infections and as a prophylactic agent in surgical procedures.[1] Its efficacy is directly related to maintaining concentrations above the minimum inhibitory concentration (MIC) at the site of infection.[1] Therefore, validated bioanalytical methods are crucial for clinical monitoring and drug development. This guide delves into the specifics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Cefazolin-¹³C₂,¹⁵N and contrasts it with methods using other internal standards or different analytical platforms.
Performance Comparison of Bioanalytical Methods for Cefazolin
The use of a stable isotope-labeled internal standard (SIL-IS) like Cefazolin-¹³C₂,¹⁵N is considered the gold standard in quantitative bioanalysis via mass spectrometry. This is because the SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variability in instrument response.[1][2] The following tables summarize the performance characteristics of an LC-MS/MS method using Cefazolin-¹³C₂,¹⁵N and compare it with alternative methods.
| Validation Parameter | LC-MS/MS with Cefazolin-¹³C₂,¹⁵N | LC-MS/MS with Cloxacillin IS | UHPLC-MS/MS with Cefpirome IS | UV-Visible Spectrophotometry |
| Linearity Range | 0.15 - 150 µg/g (in adipose tissue)[1] | 0.48 - 480 µg/mL (in plasma)[3][4] | 1 - 500 µg/mL (in plasma) | 32.0 - 92.0 µg/mL[5] |
| Correlation Coefficient (r²) | Not explicitly stated, but method passed FDA/EMA guidelines[1] | Not explicitly stated, but used 1/x² weighted linear regression[3][4] | Not explicitly stated, but results met acceptance criteria | 0.9993[5] |
| Lower Limit of Quantification (LLOQ) | 0.15 µg/g (in adipose tissue)[1] | 0.48 µg/mL (in plasma)[3][4] | 1 µg/mL (in plasma) | 32.0 µg/mL[5] |
| Accuracy | 93.1 - 100.4%[1][6] | ≤11.2% deviation at most levels, ≤20% at LLOQ[3][4] | Met acceptance criteria | Satisfactory results reported[5] |
| Precision (Intra-day & Inter-day) | CV <4.5%[1][6] | ≤11.2% at most levels, ≤20% at LLOQ[3][4] | Met acceptance criteria | Satisfactory results reported[5] |
| Recovery | 94 - 113%[2] | Acceptable based on FDA recommendations[3][4] | Excellent precision and accuracy reported | Not applicable |
| Matrix Effect | No significant effect (98-120%)[2] | Acceptable based on FDA recommendations[3][4] | Minimal matrix effects reported | Not applicable |
Experimental Workflows and Methodologies
A clear understanding of the experimental process is vital for reproducing and comparing bioanalytical methods. The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Cefazolin using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS with Cefazolin-¹³C₂,¹⁵N
This protocol is based on a method for the quantification of Cefazolin in human adipose tissue.[1]
1. Sample Preparation:
-
Adipose tissue samples are homogenized.
-
Calibrators and quality control samples are prepared by spiking the homogenate with known concentrations of Cefazolin and a fixed concentration of Cefazolin-¹³C₂,¹⁵N as the internal standard.
-
Protein precipitation is performed by adding acetonitrile.
-
The supernatant is further cleaned using Captiva EMR-Lipid plates to remove phospholipids.
-
The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection.
2. Liquid Chromatography:
-
Column: Synergi Fusion-RP column
-
Mobile Phase: A gradient elution program with 5 mM ammonium formate and 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
3. Mass Spectrometry:
-
Ionization: Positive ion mode electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for Cefazolin and its labeled internal standard. A cross-signal contribution between the analyte and the internal standard should be evaluated.[1]
Alternative Method: LC-MS/MS with Cloxacillin Internal Standard
This method is suitable for the quantification of total and free Cefazolin in human plasma and cord blood.[3][4]
1. Sample Preparation (Total Cefazolin):
-
Plasma samples are spiked with cloxacillin as the internal standard.
-
Proteins are precipitated by adding acetonitrile.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
2. Sample Preparation (Free Cefazolin):
-
Plasma samples are subjected to ultrafiltration to separate the protein-bound drug from the free drug.
-
The ultrafiltrate is then processed similarly to the total Cefazolin samples.
3. Liquid Chromatography and Mass Spectrometry:
-
The processed samples are analyzed using a Prelude SPLC system coupled to a TSQ triple quadrupole Vantage mass spectrometer.[3][4]
Alternative Method: UV-Visible Spectrophotometry
This approach offers a simpler and more cost-effective, though less specific, alternative for the quantification of Cefazolin in pharmaceutical formulations.[5]
1. Sample Preparation:
-
A stock solution of Cefazolin sodium is prepared in purified water.
-
Working solutions of different concentrations are prepared by diluting the stock solution with a sodium carbonate buffer solution and adding Folin-Ciocalteu reagent.
2. Spectrophotometric Analysis:
-
The absorbance of the solutions is measured at a specific wavelength (e.g., 767 nm) against a blank.
-
A calibration curve is constructed by plotting absorbance versus concentration.
Cefazolin's Mechanism of Action
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[8][9] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[8]
References
- 1. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. Cefazolin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. fda.gov [fda.gov]
A Head-to-Head Comparison: Cefazolin-13C2,15N Versus Deuterated Cefazolin as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the cephalosporin antibiotic Cefazolin, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison between the heavy-atom labeled Cefazolin-13C2,15N and deuterated Cefazolin for use as internal standards in mass spectrometry-based bioanalytical methods.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering the most effective means to compensate for variability during sample preparation and analysis, including matrix effects. The ideal SIL internal standard co-elutes with the analyte and exhibits identical ionization efficiency, ensuring that any variations affect both the analyte and the standard equally. While both this compound and deuterated Cefazolin are SILs, the nature of the isotopic labeling can significantly influence their performance.
Performance Characteristics: A Data-Driven Comparison
A key advantage of heavy-atom labeled standards like this compound is their physicochemical properties are virtually identical to the unlabeled analyte. This minimizes the likelihood of chromatographic separation between the analyte and the internal standard, a phenomenon that can sometimes occur with deuterated compounds due to the slightly different bond strength of C-D versus C-H.
| Performance Metric | This compound | Deuterated Cefazolin (Anticipated) | Rationale & Implications |
| Co-elution with Cefazolin | Co-elutes with Cefazolin[1] | Potential for slight retention time shift | The use of ¹³C and ¹⁵N isotopes results in a negligible difference in physicochemical properties, ensuring near-perfect co-elution. Deuteration can sometimes lead to a slight chromatographic shift, which may compromise the ability of the internal standard to perfectly compensate for matrix effects that vary across a peak. |
| Extraction Recovery | 94% to 113% across various tissues (blood, fat, synovium, bone marrow)[1] | Expected to be similar to the analyte | Both types of SILs are expected to have comparable extraction recovery to the unlabeled analyte due to their structural similarity. |
| Matrix Effect | Minimal to no significant matrix effect observed (98-120% signal response)[1] | Generally effective at compensating for matrix effects, but can be less reliable if chromatographic separation occurs. | The co-elution of this compound ensures it experiences the same matrix effects as the analyte, leading to accurate correction. If a deuterated standard separates from the analyte, it may not experience the identical ion suppression or enhancement, potentially leading to less accurate quantification. |
| Isotopic Stability | High | Generally stable, but can be susceptible to back-exchange in certain positions. | ¹³C and ¹⁵N labels are incorporated into the carbon and nitrogen backbone and are not susceptible to exchange. Deuterium atoms, if not placed on stable carbon positions, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate results. |
| Cross-Signal Contribution | Cefazolin can contribute to the signal of ¹³C₂,¹⁵N-cefazolin[2][3] | Possible, depending on the mass difference and fragmentation patterns. | In one study, the unlabeled cefazolin was found to contribute to the signal of the ¹³C₂,¹⁵N-labeled internal standard[2][3]. This can be mitigated by using a sufficiently high concentration of the internal standard. This phenomenon should also be evaluated for any deuterated standard. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental workflows for the analysis of Cefazolin using a stable isotope-labeled internal standard.
Sample Preparation and LC-MS/MS Analysis Workflow
Caption: General workflow for sample preparation and LC-MS/MS analysis of Cefazolin.
Protocol for Quantification of Cefazolin in Human Adipose Tissue
A specific method for determining Cefazolin concentrations in human adipose tissue has been validated.
Sample Preparation:
-
Homogenize adipose tissue samples.
-
Spike the homogenate with the internal standard.
-
Perform protein precipitation.
-
Utilize a phospholipid removal plate (e.g., Captiva EMR-Lipid) for further cleanup.
LC-MS/MS Parameters:
-
Column: Synergi Fusion-RP column
-
Mobile Phase: A gradient of 5 mM ammonium formate and 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
In a study utilizing a similar protocol with this compound, a cross-signal contribution from Cefazolin to the internal standard was observed, which led the researchers to opt for a structural analog internal standard in that particular case[2][3]. This highlights the importance of thoroughly validating the performance of any chosen internal standard.
Logical Framework for Internal Standard Selection
The choice between this compound and deuterated Cefazolin involves a trade-off between ideal physicochemical mimicry and potential synthetic accessibility.
Caption: Decision logic for selecting an internal standard for Cefazolin analysis.
Conclusion: The Superior Choice for Robust Quantitative Bioanalysis
Based on the available evidence and established analytical principles, This compound is the superior choice as an internal standard for the quantitative analysis of Cefazolin in biological matrices. Its key advantages include:
-
Guaranteed Co-elution: The identical physicochemical properties to the unlabeled analyte ensure perfect co-elution, which is paramount for accurate correction of matrix effects.
-
High Isotopic Stability: The ¹³C and ¹⁵N isotopes are stably incorporated into the molecular backbone, eliminating the risk of back-exchange.
-
Demonstrated Performance: Studies have successfully validated methods using this compound, providing concrete performance data.
While deuterated Cefazolin may be a viable and potentially more cost-effective option, its use necessitates careful validation to rule out chromatographic shifts and isotopic instability. For the most robust and reliable quantitative data, particularly in complex biological matrices and for regulated bioanalysis, the investment in a heavy-atom labeled internal standard like this compound is highly recommended. Researchers should always perform thorough method validation, including an assessment of potential cross-signal contributions, regardless of the chosen internal standard.
References
- 1. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: Application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
¹³C,¹⁵N Labeling vs. Deuteration in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative analysis, the choice of isotopic labeling strategy is a critical decision that directly impacts data quality and experimental outcomes. The two most prevalent methods, labeling with stable heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) or with deuterium (²H), offer distinct advantages and disadvantages. This guide provides an objective comparison to inform the selection of the most appropriate method for your specific application.
Core Principles: A Tale of Two Isotopes
Stable isotope labeling in mass spectrometry relies on the introduction of a "heavy" version of a molecule into a sample, which can be differentiated from its "light" (natural abundance) counterpart by the mass spectrometer. This allows for accurate quantification by comparing the signal intensities of the light and heavy isotopic forms.
¹³C,¹⁵N Labeling involves the incorporation of carbon-13 and/or nitrogen-15 isotopes into the molecular backbone of a compound. This is often achieved metabolically, for instance, by growing cells in media containing ¹³C-labeled glucose or ¹⁵N-labeled amino acids (a technique known as SILAC - Stable Isotope Labeling with Amino Acids in Cell Culture).[1][2][3]
Deuteration , on the other hand, involves replacing hydrogen atoms with deuterium (²H). This can be accomplished through chemical synthesis or by hydrogen-deuterium exchange (HDX), where labile hydrogens in a protein are exchanged with deuterium from the solvent.[4][5][6][7][8]
Performance Comparison: The Devil is in the Details
The ideal isotopic label should be stable and not alter the physicochemical properties of the analyte. It is in these aspects that the fundamental differences between ¹³C,¹⁵N labeling and deuteration become apparent.
| Feature | ¹³C,¹⁵N Labeling | Deuteration | Key Considerations |
| Chromatographic Co-elution | Excellent: Labeled and unlabeled compounds typically co-elute perfectly.[9] | Potential for Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[10][11][12] | Co-elution is crucial for accurate quantification, as it ensures that both light and heavy forms experience the same matrix effects and ionization suppression/enhancement.[9] |
| Isotopic Stability | High: ¹³C and ¹⁵N isotopes are integrated into the carbon-nitrogen backbone and are not susceptible to exchange.[9] | Variable: Deuterium atoms, especially those at exchangeable positions (e.g., -OH, -NH, -SH), can be lost or exchanged with protons from the solvent.[9][13] | Loss of the isotopic label leads to inaccurate quantification. Careful selection of non-exchangeable positions for deuteration is critical.[9] |
| Isotope Effects | Minimal: The larger mass difference of ¹³C and ¹⁵N has a negligible effect on the molecule's chemical properties.[12] | Significant: The 100% mass difference between hydrogen and deuterium can lead to "isotope effects," altering properties like bond strength and hydrophobicity.[11][12][14][15] | Isotope effects are the primary reason for chromatographic shifts and can also affect fragmentation patterns in the mass spectrometer.[11][12] |
| Accuracy of Quantification | High: Due to co-elution and isotopic stability, ¹³C,¹⁵N labeling generally provides more accurate and reliable quantitative data.[9][16] | Potentially Compromised: Chromatographic separation and isotope instability can lead to systematic errors and reduced accuracy.[16][17][18] | For applications requiring high precision and accuracy, such as clinical assays, ¹³C,¹⁵N labeling is often the preferred method.[9] |
| Cost and Synthesis | Higher Cost: The synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive.[16] | Lower Cost: Deuterated compounds are often less expensive and easier to synthesize.[16] | The higher initial cost of ¹³C,¹⁵N standards may be offset by savings in method development time and increased data reliability.[16] |
Experimental Workflows: A Visual Comparison
The choice of labeling strategy dictates the experimental workflow. Below are generalized diagrams illustrating the key steps for metabolic ¹³C,¹⁵N labeling and deuteration via hydrogen-deuterium exchange.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen/Deuterium eXchange Mass Spectrometry - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. ukisotope.com [ukisotope.com]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Study of deuterium isotope effects on protein binding by gas chromatography/mass spectrometry. Caffeine and deuterated isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Cefazolin quantification methods
A Comparative Guide to Cefazolin Quantification Methods
This guide provides a detailed comparison of common analytical methods for the quantification of Cefazolin, a widely used cephalosporin antibiotic. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays are evaluated based on experimental data from various validation studies. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific application.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for each Cefazolin quantification method. These parameters are crucial for determining the suitability of a method for a particular study, considering factors such as required sensitivity, accuracy, and precision.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Microbiological Assay |
| Linearity Range | 1.6 - 200 µg/mL[1], 30 - 80 µg/mL[2][3] | 0.25 - 300 µg/mL[4][5], 0.5 - 250 µg/mL[6] | 6 - 11.76 µg/mL[7][8] |
| Limit of Quantification (LOQ) | 0.2 - 5 µg/mL (matrix dependent)[9] | 0.01 - 0.25 µg/mL[4][5][10] | Not typically reported; focus is on inhibitory concentration |
| Precision (RSD%) | Intra-day: 0.84%[2], Inter-day: 0.35%[2], Overall < 10.7%[9] | Intra- and Inter-day: 1.9% - 14.2%[4][5], < 11%[6] | < 2.0%[7][8] |
| Accuracy (Recovery %) | Typically within standard acceptance criteria (e.g., 80-120%)[2][3] | 95% - 114.3%[4][6] | 99.92%[7][8] |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments cited in this guide, along with visual workflows for each quantification method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. It is known for its high resolution and sensitivity.
Experimental Protocol:
A reversed-phase HPLC method is commonly employed for Cefazolin quantification.[2][3][11]
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Stationary Phase: A Zorbax Eclipse Plus C18 column (250 x 4.6 mm, 5 µm) is maintained at room temperature.[2][3][11]
-
Mobile Phase: The mobile phase consists of a mixture of purified water and acetonitrile (60:40 v/v), with the pH adjusted to 8 using triethylamine.[2][3][11]
-
Flow Rate: The mobile phase is pumped at a flow rate of 0.5 mL/min.[2][3][11]
-
Injection Volume: A 10 µL sample is injected into the system.[2]
-
Detection: The eluent is monitored at a wavelength of 270 nm.[2][3]
-
Sample Preparation: Prior to injection, all solutions are filtered through a 0.45 µm filter, and the mobile phase is degassed using an ultrasound bath.[2] For biological samples like serum, a deproteinization step, such as the addition of 6% trichloroacetic acid, is necessary.[1]
Experimental Workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Experimental Protocol:
A typical LC-MS/MS method for Cefazolin involves a simple sample preparation followed by rapid analysis.[4][5]
-
Sample Preparation: A simple protein precipitation step is used for sample clean-up.[4][5] For instance, plasma samples are precipitated with acetonitrile.[6]
-
Chromatographic System: An LC system is coupled to a tandem mass spectrometer.
-
Stationary Phase: A C18 column, such as a Waters Acquity BEH C18, is commonly used.[6]
-
Mobile Phase: A gradient elution is performed using water and acetonitrile, both containing 0.1% formic acid.[6]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[6]
-
Mass Spectrometry: The analysis is performed in positive ionization mode using Multiple Reaction Monitoring (MRM).[4][5]
Experimental Workflow:
Microbiological Assay
Microbiological assays are used to determine the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.
Experimental Protocol:
A turbidimetric method is a common approach for the microbiological assay of Cefazolin.[7][8]
-
Test Microorganism: A susceptible strain, such as Staphylococcus aureus ATCC 26923, is used as the test organism.[7][8]
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared.
-
Assay Procedure:
-
A series of dilutions of the Cefazolin standard and sample are prepared.
-
The dilutions are added to a suitable culture medium inoculated with the test microorganism.
-
-
Incubation: The cultures are incubated under controlled conditions (e.g., 3-3.5 hours at 36°C).[12]
-
Measurement: The growth of the microorganism is measured by turbidimetry (absorbance). The inhibitory effect of Cefazolin is proportional to its concentration.[7][8]
Experimental Workflow:
References
- 1. Rapid analysis of cefazolin in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Semiautomated Turbidimetric Microbiological Assay for Determination of Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to FDA-Compliant Bioanalytical Method Validation with Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation to ensure the reliability of pharmacokinetic, toxicokinetic, and bioavailability data. A cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide offers an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against structural analog internal standards, supported by experimental data and detailed protocols, to underscore the FDA's recommendations and best practices in the field.
The current FDA guidance for bioanalytical method validation is outlined in the International Council for Harmonisation's (ICH) M10 guideline. This document emphasizes the need for well-characterized and validated methods to ensure data quality. When using mass spectrometry, the guidance strongly recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible.
Superior Performance of Stable Isotope-Labeled Internal Standards
SIL-ISs are considered the "gold standard" in bioanalysis due to their near-identical physicochemical properties to the analyte of interest. This structural similarity allows the SIL-IS to effectively track the analyte through sample preparation, chromatography, and ionization, compensating for variability at each step and leading to enhanced accuracy and precision.[1] In contrast, structural analog internal standards, while chemically similar, can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising data accuracy.[2]
Quantitative Comparison of Internal Standard Performance
The following tables summarize the performance of SIL-ISs compared to structural analog internal standards in the bioanalysis of two different drugs, Everolimus and Angiotensin IV, demonstrating the superior performance of SIL-ISs.
Table 1: Comparison of Internal Standards for the Quantification of Everolimus by LC-MS/MS
| Validation Parameter | Stable Isotope-Labeled IS (Everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) | FDA Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Analyte response at LLOQ should be at least 5 times the response of a blank sample. |
| Accuracy (% Recovery) | 98.3% - 108.1% | 98.3% - 108.1% | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (% CV) | 4.3% - 7.2% | 4.3% - 7.2% | Precision should not exceed 15% CV (20% at LLOQ). |
| Correlation with Reference Method (slope) | 0.95 | 0.83 | Not specified, but a slope closer to 1 indicates better agreement. |
Data adapted from a comparative study on Everolimus bioanalysis.[3][4]
Table 2: Performance Comparison for the Quantification of Angiotensin IV in Rat Brain Dialysates
| Performance Metric | Stable Isotope-Labeled IS | Structural Analog IS |
| Improved Linearity | Yes | Yes |
| Improved Repeatability of Injection | Yes | No |
| Improved Method Precision | Yes | No |
| Improved Method Accuracy | Yes | No |
| Correction for Analyte Degradation | Yes | No |
Based on findings from a study on Angiotensin IV quantification.[5]
The Critical Role of Co-elution in Mitigating Matrix Effects
A key advantage of SIL-ISs is their ability to co-elute with the analyte. This is crucial for compensating for matrix effects, which are a common source of variability in LC-MS analysis. Matrix effects occur when co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a SIL-IS has nearly identical chromatographic behavior to the analyte, it experiences the same matrix effects, allowing for accurate correction.[6] Structural analogs, however, may have different retention times and therefore be subjected to different matrix effects, leading to biased results.
Experimental Protocols
To ensure a robust and reproducible bioanalytical method, it is essential to follow a detailed and validated protocol. Below are key experiments and their general methodologies as recommended by the FDA.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Methodology:
-
Analyze at least six different sources of blank biological matrix (e.g., plasma from six different individuals).
-
Spike one of the blank matrix lots with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.
-
Analyze the spiked and unspiked blank samples.
-
Acceptance Criteria: The response of any interfering peaks in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peaks at the retention time of the internal standard should be ≤ 5% of the internal standard response.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%.
-
Precision: The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.
-
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
Methodology:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Spike the analyte and internal standard into the post-extracted blank matrix.
-
Set B: Spike the analyte and internal standard into a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for the analyte and internal standard for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF: IS-normalized MF = MF of analyte / MF of internal standard.
-
Acceptance Criteria: The CV of the IS-normalized MF across the different matrix sources should be ≤ 15%.
Recovery
Objective: To determine the extraction efficiency of the analytical method.
Methodology:
-
Prepare two sets of QC samples at low, medium, and high concentrations.
-
Set 1: Spike the analyte and internal standard into the biological matrix before extraction.
-
Set 2: Spike the analyte and internal standard into the post-extracted blank matrix.
-
-
Analyze both sets of samples.
-
Calculate the recovery: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100.
-
Acceptance Criteria: While a specific value is not mandated, recovery should be consistent, precise, and reproducible.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the bioanalytical workflow and the rationale for choosing a stable isotope-labeled internal standard.
Caption: A typical workflow for a bioanalytical method using an internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide: LC-MS/MS versus HPLC-UV for Cefazolin Analysis
In the realm of pharmaceutical analysis and clinical pharmacokinetics, the accurate quantification of antibiotics like Cefazolin is paramount for ensuring therapeutic efficacy and patient safety. Two prevalent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are widely employed for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Method Performance: A Head-to-Head Comparison
The choice between LC-MS/MS and HPLC-UV for Cefazolin analysis often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While both methods are robust, they offer distinct advantages and limitations.
Key Performance Characteristics:
| Parameter | LC-MS/MS | HPLC-UV |
| Sensitivity (LLOQ) | As low as 0.05 µg/mL in adipose tissue homogenate[1][2] and 0.25 µg/mL in human plasma.[3][4] | Typically in the range of 0.025 µg/mL to 5 µg/mL depending on the matrix (e.g., 0.025 µg/mL in rat microdialysate, 5 µg/mL in human plasma).[5] |
| Linearity Range | Wide dynamic range, for instance, 0.25 to 300 µg/mL in human plasma[3][4] and 0.05 to 50 µg/mL in adipose tissue homogenate.[1][2] | Generally narrower, for example, 5 to 100 µg/mL for pharmaceutical formulations.[6][7] |
| Selectivity | Highly selective due to the specific mass-to-charge ratio detection of the analyte and its fragments, minimizing interference from co-eluting compounds.[1] | Prone to interference from co-eluting compounds that absorb at the same UV wavelength, which can be a limitation in complex biological matrices.[1] |
| Precision (%CV) | Excellent precision, with intra-day and inter-day precision typically below 15%. For example, one study reported a precision CV of <4.5%.[1][2] | Good precision, with intra- and inter-day imprecision generally below 15%. One study reported maximum intra- and inter-day imprecisions of 10.7% and 8.1%, respectively.[5] |
| Accuracy (% Recovery) | High accuracy, with values typically within 85-115%. One study reported accuracy within 93.1–100.4%.[1][2] | Good accuracy, with recovery rates generally between 98.35% and 100.86% in pharmaceutical formulations.[6][8] |
| Sample Preparation | Often requires a simple protein precipitation step.[3][4] | May require more extensive sample clean-up procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects, although simple protein precipitation is also used.[1] |
| Run Time | Generally offers shorter analysis run times.[4] | Can have longer run times compared to LC-MS/MS. |
Experimental Protocols: A Glimpse into the Methodologies
The following sections provide a detailed overview of typical experimental protocols for both LC-MS/MS and HPLC-UV analysis of Cefazolin.
LC-MS/MS Method
A sensitive and robust LC-MS/MS method for the quantification of Cefazolin in biological matrices typically involves the following steps:
-
Sample Preparation: A simple protein precipitation is commonly used. For instance, to 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., Cloxacillin or a stable isotope-labeled Cefazolin) is added to precipitate proteins.[3][4][9] The mixture is vortexed and centrifuged, and the supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Synergi Fusion-RP) is frequently used.[1][2]
-
Mobile Phase: A gradient elution is often employed, consisting of two solvents. For example, Mobile Phase A could be 5 mM ammonium formate and 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.[1][2]
-
Flow Rate: A typical flow rate is around 0.3 to 0.5 mL/min.[1][2]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for both Cefazolin and the internal standard.[3][4]
-
HPLC-UV Method
A reliable HPLC-UV method for the determination of Cefazolin, particularly in pharmaceutical formulations and less complex biological samples, generally follows this protocol:
-
Sample Preparation: For pharmaceutical formulations, a simple dilution with the mobile phase is often sufficient.[6][7] For biological fluids, protein precipitation with acetonitrile or perchloric acid may be necessary.[5]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18 or Hibar® µBondapak® C18) is a common choice.[6][7][10]
-
Mobile Phase: An isocratic mobile phase is often used, for example, a mixture of acetonitrile and monobasic sodium phosphate buffer (e.g., 17:83 v/v) with the pH adjusted.[7] Another example is a mixture of purified water and acetonitrile (60:40 v/v) with pH adjusted to 8 with triethylamine.[10]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[11]
-
-
UV Detection:
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for both LC-MS/MS and HPLC-UV analysis of Cefazolin.
Conclusion: Making an Informed Decision
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantitative analysis of Cefazolin.
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for analyzing Cefazolin in complex biological matrices where low detection limits are crucial, such as in pharmacokinetic studies.[1] Its ability to minimize matrix effects and provide high-throughput analysis further solidifies its advantage in demanding research and clinical settings.[4]
HPLC-UV , on the other hand, offers a simpler, more cost-effective, and readily available alternative.[12] It is a reliable and robust method for the routine quality control of pharmaceutical formulations and can be suitable for analyzing Cefazolin in less complex biological samples where high sensitivity is not the primary requirement.
Ultimately, the selection between LC-MS/MS and HPLC-UV should be guided by the specific application, the nature of the sample matrix, the required level of sensitivity and selectivity, and the available resources. For trace-level quantification in complex biological samples, LC-MS/MS is the unequivocal choice. For routine analysis of pharmaceutical products, HPLC-UV provides a practical and efficient solution.
References
- 1. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: Application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [iro.uiowa.edu]
- 5. Fast and sensitive HPLC/UV method for cefazolin quantification in plasma and subcutaneous tissue microdialysate of humans and rodents applied to pharmacokinetic studies in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
A Comparative Guide to Alternative Internal Standards for Cefazolin Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the cephalosporin antibiotic Cefazolin, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard mimics the analytical behavior of the analyte, compensating for variations in sample preparation and instrument response. While stable isotope-labeled (SIL) Cefazolin is often considered the gold standard, practical and technical challenges can necessitate the use of alternatives. This guide provides an objective comparison of commonly used internal standards for Cefazolin quantification, supported by experimental data and detailed methodologies.
Comparison of Key Performance Parameters
The choice of an internal standard significantly impacts the performance of a quantitative assay. The following table summarizes key validation parameters for three commonly employed internal standards for Cefazolin quantification: a stable isotope-labeled analogue and two structural analogues.
| Internal Standard | Method | Linearity Range | Precision (%CV) | Accuracy (%) | Key Findings |
| ¹³C₂,¹⁵N-Cefazolin | LC-MS | Not explicitly stated, but used for calibration curves | Not explicitly stated | Recovery: 94-113%[1], Matrix Effect: 98-120%[1] | Co-elutes with Cefazolin, effectively correcting for recovery and matrix effects.[1] However, cross-signal contribution from high Cefazolin concentrations can impact accuracy.[2] |
| Cloxacillin | LC-MS/MS | 0.05–50 µg/mL (in adipose tissue homogenate)[2] | <4.5%[2] | 93.1–100.4%[2] | A structural analog that avoids the cross-signal interference observed with SIL-Cefazolin.[2] Demonstrates good precision and accuracy. |
| Ceftriaxone | HPLC-UV | 0.005–120 µg/mL[3] | <9.02% (intra- and inter-run)[3] | Not explicitly stated | Can be used interchangeably with Cefazolin as an internal standard in an HPLC-UV method with a wide linear range.[3] |
Experimental Workflow for Cefazolin Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Cefazolin in biological matrices using an internal standard. This process generally involves sample preparation, chromatographic separation, and detection.
References
- 1. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive assay for the determination of cefazolin or ceftriaxone in plasma utilizing LC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cefazolin Assays: Linearity and Lower Limit of Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cefazolin, a first-generation cephalosporin antibiotic, is critical in clinical pharmacokinetics, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The choice of analytical method significantly impacts the sensitivity, specificity, and efficiency of this quantification. This guide provides an objective comparison of the linearity and lower limit of quantification (LLOQ) for three common Cefazolin assay methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays. The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The performance of an analytical method is fundamentally characterized by its linearity and LLOQ. Linearity defines the concentration range over which the assay response is directly proportional to the analyte concentration, while the LLOQ represents the lowest concentration that can be quantified with acceptable precision and accuracy. The following table summarizes these key performance parameters for different Cefazolin assays across various biological matrices.
| Assay Method | Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.25 - 300 | 0.25 | [1][2] |
| Human Plasma (Total) | 0.48 - 480 | 0.48 | [3][4][5] | |
| Human Plasma (Free) | 0.048 - 48 | 0.048 | [3][4][5] | |
| Adipose Tissue Homogenate | 0.05 - 50 | 0.05 | ||
| HPLC-UV | Human Plasma | 1 - 100 | 1 | [6] |
| Human Serum | 0.2 - Not Specified | 0.2 | [7] | |
| Human Plasma | 5 - Not Specified | 5 | [8] | |
| Rat Plasma | 2 - Not Specified | 2 | [8] | |
| Human Microdialysate | 0.5 - Not Specified | 0.5 | [8] | |
| Rat Microdialysate | 0.025 - Not Specified | 0.025 | [8] | |
| Pharmaceutical Formulation | 30 - 80 | 9.41 | [9][10] | |
| Microbiological Assay (Turbidimetric) | Pharmaceutical Formulation | 6 - 11.76 | Not explicitly defined as LLOQ, but the lower end of the linear range. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative experimental protocols for the three discussed Cefazolin assay methods.
LC-MS/MS Method for Cefazolin in Human Plasma
This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.
-
Sample Preparation: A simple protein precipitation method is commonly employed. To 50 µL of human plasma, 200 µL of acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[1][2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Cefazolin and the internal standard are monitored.
-
HPLC-UV Method for Cefazolin in Biological Fluids
HPLC-UV is a robust and widely available technique suitable for quantifying Cefazolin, particularly at higher concentrations found in pharmaceutical formulations or in certain clinical samples.
-
Sample Preparation: For plasma or serum samples, protein precipitation with acetonitrile is a common first step.[6] For pharmaceutical formulations, a simple dilution in a suitable solvent is typically sufficient.[9][10]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is the standard choice.[9][10]
-
Mobile Phase: An isocratic mobile phase, often a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol, is frequently used.[9][10]
-
Flow Rate: Typical flow rates are between 0.5 and 1.5 mL/min.
-
-
UV Detection: The ultraviolet detector is typically set at a wavelength where Cefazolin exhibits maximum absorbance, which is around 270-272 nm.[6][7]
Microbiological Assay (Turbidimetric Method) for Cefazolin
This bioassay measures the potency of Cefazolin by its inhibitory effect on the growth of a susceptible microorganism. It is particularly useful for confirming the biological activity of the antibiotic.
-
Microorganism: A susceptible strain, such as Staphylococcus aureus, is used as the test organism.[11][12]
-
Assay Procedure:
-
A standardized inoculum of the test microorganism is prepared in a suitable culture broth.
-
Serial dilutions of a Cefazolin standard and the test samples are prepared.
-
Aliquots of the standard and sample dilutions are added to tubes containing the inoculated broth.
-
The tubes are incubated under controlled conditions (e.g., temperature and time) to allow for microbial growth.
-
After incubation, the turbidity of the broth, which is inversely proportional to the Cefazolin concentration, is measured using a spectrophotometer.
-
A standard curve is generated by plotting the absorbance (or transmittance) against the logarithm of the Cefazolin concentration, and the concentration of the unknown samples is determined from this curve.[11][12]
-
Visualizing the Assay Workflow
To provide a clearer understanding of the steps involved in determining the linearity and LLOQ of a Cefazolin assay, the following diagram illustrates a typical experimental workflow.
Workflow for Linearity and LLOQ Determination
Conclusion
The choice of a Cefazolin assay is dependent on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for pharmacokinetic studies in biological matrices where very low concentrations are expected.[1][2] HPLC-UV provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable, such as in the quality control of pharmaceutical products.[9][10] Microbiological assays, while generally less precise and having a narrower linear range than chromatographic methods, are invaluable for determining the biological potency of the antibiotic, which is a critical parameter for its therapeutic efficacy.[11][12] By understanding the performance characteristics and methodological details of each assay, researchers can make an informed decision to ensure the generation of reliable and accurate data for their Cefazolin quantification needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [iro.uiowa.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simple HPLC method for cefazolin determination in human serum - validation and stability testing. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fast and sensitive HPLC/UV method for cefazolin quantification in plasma and subcutaneous tissue microdialysate of humans and rodents applied to pharmacokinetic studies in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cefazolin Assay Cross-Validation Across Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the quantification of Cefazolin, a widely used cephalosporin antibiotic. By presenting objective performance data and detailed experimental protocols from published studies, this document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs. The platforms covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays.
Data Presentation: A Comparative Overview of Cefazolin Assay Performance
The following tables summarize the quantitative performance characteristics of various analytical methods for Cefazolin determination, as reported in peer-reviewed literature. This allows for a direct comparison of key validation parameters across different platforms.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 30 - 80[1][2][3] | 5 - 100[4] | 0.2 - 200[5] |
| Correlation Coefficient (r²) | 0.9999[1][3] | >0.9995[4] | ≥ 0.9979[5] |
| Intraday Precision (%RSD) | 0.84%[1] | < 2%[4] | ≤ 7.4%[5] |
| Interday Precision (%RSD) | 0.35%[1] | < 2%[4] | ≤ 5.7%[5] |
| Accuracy (% Recovery) | Not explicitly stated | 98.35% - 100.86%[4] | Mean bias ≤ 5.1%[5] |
| Limit of Detection (LOD) | Not explicitly stated | 12.92 ng/mL[4] | 0.1 µg/mL[5] |
| Limit of Quantification (LOQ) | Not explicitly stated | 43.09 ng/mL[4] | 0.2 µg/mL[5] |
| Retention Time (min) | 3.6[1][2] | Not explicitly stated | 4.6[5] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (Total Cefazolin) | Method 2 (Free Cefazolin) | Method 3 (in Adipose Tissue) |
| Linearity Range (µg/mL) | 0.48 - 480[6][7] | 0.048 - 48[6][7] | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Intraday Precision (%CV) | ≤ 20% at LLOQ, ≤ 11.2% others[6][7] | ≤ 18.5% at LLOQ, ≤ 12.6% others[6][7] | Not explicitly stated |
| Interday Precision (%CV) | ≤ 19.1% at LLOQ, ≤ 6.2% others[6] | Not explicitly stated | Not explicitly stated |
| Accuracy (%DEV / % Recovery) | -7.7% to 11.9% (%DEV)[6] | Not explicitly stated | 94% - 113% (% Recovery)[8] |
| Limit of Quantification (LOQ) | 0.48 µg/mL[6] | 0.048 µg/mL[6] | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Not explicitly stated | 98% - 120%[8] |
Table 3: Other Analytical Methods
| Parameter | UV-Spectrophotometry | Microbiological Assay (Turbidimetry) | Titrimetric Methods |
| Linearity Range (µg/mL) | 8 - 28[9] | 6 - 11.76[10] | Not applicable |
| Correlation Coefficient (r²) | Not explicitly stated | 0.9999 (reference), 0.9995 (sample)[10] | Not applicable |
| Precision (%RSD) | 0.32% (intraday)[9] | < 2.0%[10] | < 2%[11] |
| Accuracy (% Recovery) | Not explicitly stated | 99.92%[10] | 100.14% - 100.76% (Acidimetry), 100.2% - 100.5% (Iodometry)[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical assays. The following sections outline the experimental protocols for the key platforms discussed.
1. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
For pharmaceutical dosage forms, a precise amount of Cefazolin powder is dissolved in the mobile phase to create a stock solution.[1][2] This stock solution is then serially diluted to prepare calibration standards and quality control samples.[1][2]
-
For biological matrices like serum, a protein precipitation step is typically employed. This involves adding a precipitating agent such as trichloroacetic acid or cold methanol, followed by vortexing and centrifugation to separate the precipitated proteins.[5][12] The resulting supernatant is then injected into the HPLC system.[5]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[1][2][4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., monobasic sodium phosphate) and an organic solvent like acetonitrile is typical.[1][2][4] The pH of the mobile phase is often adjusted to optimize peak shape and retention time.[1][2]
-
Flow Rate: Flow rates are generally maintained between 0.5 and 1.5 mL/min.[1][2][4][5]
-
Detection: UV detection is most common, with wavelengths typically set between 254 nm and 271 nm.[1][2][4][9]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Total Cefazolin: Protein precipitation with acetonitrile is a common method for extracting the drug from plasma samples. An internal standard, such as cloxacillin or an isotopically labeled Cefazolin, is added prior to precipitation.[6][7][8]
-
Free (unbound) Cefazolin: Ultrafiltration is employed to separate the protein-bound drug from the free fraction before analysis.[6][7]
-
-
LC-MS/MS Conditions:
-
Chromatography: A suitable UHPLC or HPLC system with a C18 column is used for separation.[13]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Cefazolin and the internal standard.[13]
-
3. Microbiological Assay (Turbidimetric Method)
-
Principle: This assay is based on the inhibitory effect of Cefazolin on the growth of a susceptible microorganism.
-
Procedure:
-
A standardized culture of a test microorganism, such as Staphylococcus aureus, is prepared.[10]
-
Serial dilutions of a Cefazolin standard and the test sample are prepared in a suitable culture medium.
-
The dilutions are inoculated with the test microorganism and incubated under controlled conditions.
-
The turbidity of the resulting microbial growth is measured spectrophotometrically. The potency of the sample is determined by comparing its inhibitory effect to that of the standard.[10]
-
Visualizations: Workflows and Logical Relationships
Visual diagrams help in understanding the procedural flow and the principles of cross-validation.
References
- 1. scielo.br [scielo.br]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
Safety Operating Guide
Proper Disposal of Cefazolin-13C2,15N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of isotopically labeled compounds like Cefazolin-13C2,15N is critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound, based on available safety data for Cefazolin and its sodium salt. While specific data for the isotopically labeled compound is limited, the chemical properties and associated hazards are expected to be comparable to its non-labeled counterpart.
Key Chemical and Safety Data
The following table summarizes essential data for Cefazolin. Quantitative data for this compound is largely unavailable; therefore, data for Cefazolin sodium is provided as a reference.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 2101505-58-0[1] |
| Appearance | White to off-white crystalline powder |
| Hazard Classification | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Causes serious eye irritation. Causes skin irritation. May cause an allergic skin reaction.[2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are required. For operations with a risk of dust generation, a NIOSH-approved respirator is recommended.[2][3][4] |
| Storage | Store at controlled room temperature (20 to 25°C or 68 to 77°F)[2]. May discolor on exposure to light[4]. |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides[4]. |
Experimental Protocols: Disposal Procedures
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. This ensures the complete destruction of the compound in compliance with federal, state, and local environmental regulations.
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, disposable lab coats), and cleaning materials (wipes, absorbents).
-
Place the collected solid waste into a clearly labeled, sealed, and puncture-resistant waste container. The label should include "this compound Waste," the appropriate hazard symbols, and the date.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and leak-proof container.
-
The container must be clearly labeled with "this compound Waste," the solvent system, and relevant hazard symbols.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Step 2: Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Avoid breathing in dust or vapors.
-
Don Personal Protective Equipment (PPE): Wear a self-contained breathing apparatus, heavy rubber gloves, and safety goggles before re-entering the area.[4]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust generation and place it in a designated waste container. For liquid spills, use an inert absorbent material.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as this compound waste and disposed of accordingly.
Step 3: Final Disposal
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the this compound waste by a licensed chemical waste management company.
-
Incineration: The preferred method of disposal is in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful decomposition products.[4]
-
Documentation: Maintain detailed records of the waste disposal, including the date, quantity, and the name of the disposal company, in accordance with institutional and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Cefazolin-13C2,15N
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for handling Cefazolin-13C2,15N, a stable isotope-labeled version of the first-generation cephalosporin antibiotic, Cefazolin.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is consistent with that for handling the parent compound, Cefazolin.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses or goggles | Chemical splash goggles should be worn, and a face shield is recommended if there is a splash hazard[1]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are recommended. Always consult the glove manufacturer's permeability data[1]. |
| Respiratory Protection | Not generally required with adequate ventilation | In cases of inadequate ventilation or when handling the powder, an approved dust mask or respirator should be used[1][2]. A self-contained breathing apparatus (SCBA) is necessary in fire-fighting situations[1][3]. |
| Skin and Body Protection | Laboratory coat, apron, or disposable garment | Protective clothing should be worn to prevent skin contact. Promptly remove and wash any contaminated clothing[1][2][3]. |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to maintaining a safe laboratory environment and complying with regulations. As this compound contains stable, non-radioactive isotopes (Carbon-13 and Nitrogen-15), no additional precautions beyond those for the unlabeled compound are necessary for storage and disposal[4].
Handling and Storage:
-
Avoid all contact and inhalation of dust, fumes, mist, and vapors associated with the product[2][3].
-
Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protect from light and excessive heat[1][3].
-
Facilities should be equipped with an eyewash station and a safety shower[1].
Spill Management:
-
Evacuate and isolate the spill area[1].
-
Wear appropriate PPE, including respiratory protection[2].
-
Use an industrial vacuum cleaner with a high-efficiency filter or an appropriate absorbent material to clean up the spill. Avoid generating dust[1][3].
-
Wipe the area with soap and water[3].
-
Place all contaminated materials into a labeled container for disposal[2].
Disposal:
-
Dispose of waste materials according to applicable federal, state, and local regulations[3].
-
Waste containing stable isotopes does not require special handling as radioactive waste does[4][].
-
Segregate chemical waste and ensure containers are clearly labeled[6].
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
